4-Chloro-2-fluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRWKWJKDCQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378591 | |
| Record name | 4-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-49-6 | |
| Record name | 4-Chloro-2-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-2-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4-Chloro-2-fluorobenzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzyl alcohol
Introduction: A Versatile Building Block in Modern Synthesis
This compound, a halogenated aromatic alcohol, is a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of chloro and fluoro substituents on the benzyl core makes it a highly valuable precursor in the fields of pharmaceutical and agrochemical development.[1] The presence of fluorine, in particular, is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after building block in drug discovery programs.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, offering both foundational data and field-proven experimental methodologies for its characterization.
Core Physicochemical Data Summary
For rapid assessment and experimental planning, the fundamental physicochemical properties of this compound are summarized below. This data serves as a critical baseline for its application in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 56456-49-6 | [4][5][6] |
| Molecular Formula | C₇H₆ClFO | [4][5][7] |
| Molecular Weight | 160.57 g/mol | [4][5][7] |
| Appearance | Colorless or light yellow liquid | [5] |
| Purity | ≥98% | [5] |
Detailed Analysis of Key Physicochemical Parameters
A deeper understanding of properties such as solubility, lipophilicity (LogP), and acidity (pKa) is paramount for predicting a molecule's behavior in both reaction media and biological systems.
Solubility
Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. While specific quantitative data for this compound is not widely published, its structure—a polar alcohol group on a relatively nonpolar halogenated benzene ring—suggests moderate solubility in organic solvents like methanol, ethanol, and ethyl acetate, and low solubility in water. An analogue, 2-Chloro-4-fluorobenzyl alcohol, is noted to be soluble in Methanol.[7]
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. This parameter heavily influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value generally corresponds to lower aqueous solubility and higher membrane permeability. For halogenated benzyl alcohols, the LogP is expected to be moderately positive. For comparison, the related compound 4-Fluorobenzyl alcohol has a calculated XLogP3 of 1.4.[8]
Acidity (pKa)
The hydroxyl proton of the benzyl alcohol group is weakly acidic. The pKa value is essential for understanding the compound's ionization state at different pH values, which affects its reactivity, solubility, and biological interactions. For the analogous 2-Chloro-4-fluorobenzyl alcohol, the predicted pKa is approximately 13.54.[7] The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would slightly increase the acidity of the hydroxyl group compared to unsubstituted benzyl alcohol.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following sections detail standard operating procedures for determining the key physicochemical properties of this compound.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining intrinsic solubility. It relies on achieving thermodynamic equilibrium between the solid compound and its saturated solution, providing a definitive solubility value.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 5 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase. Analyze the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Determine the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound,56456-49-6 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 6. This compound | 56456-49-6 [chemicalbook.com]
- 7. 208186-84-9 CAS MSDS (2-CHLORO-4-FLUOROBENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluorobenzyl alcohol
Introduction: The Significance of 4-Chloro-2-fluorobenzyl alcohol in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Fluorine, in particular, when introduced into organic molecules, can significantly enhance metabolic stability, binding affinity, and lipophilicity. The synergistic effect of both chlorine and fluorine atoms on a benzyl alcohol framework makes this compound (CAS No: 56456-49-6) a highly valuable and versatile building block in medicinal chemistry and materials science. Its utility as a key intermediate stems from the orthogonal reactivity of the hydroxyl group and the specific substitution pattern on the aromatic ring, which allows for precise molecular elaboration in the synthesis of complex target molecules. This guide provides a comprehensive overview of a robust laboratory-scale synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers and drug development professionals.
Strategic Synthesis of this compound: A Guided Protocol
The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde, 4-chloro-2-fluorobenzaldehyde. This approach is favored due to the high reactivity and selectivity of the reduction, as well as the commercial availability of the starting material.
Causality-Driven Experimental Choices
The selection of sodium borohydride (NaBH₄) as the reducing agent is a critical aspect of this synthetic strategy. Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups and is significantly safer to handle.[1] Its chemoselectivity for aldehydes and ketones in the presence of other reducible moieties, combined with its operational simplicity, makes it the reagent of choice for this transformation.[2][3][4] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the reactants and protonate the intermediate alkoxide to yield the final alcohol product.
Visualizing the Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Chloro-2-fluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol (10 mL per gram of aldehyde)
-
Deionized water
-
5% Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-fluorobenzaldehyde in methanol at room temperature.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Acidification and Extraction: Acidify the mixture to pH ~5-6 with 5% hydrochloric acid. Extract the product into ethyl acetate (3 x volume of methanol).
-
Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Ensuring High-Purity Product
The crude product obtained from the synthesis may contain minor impurities. Column chromatography is a reliable method for obtaining highly pure this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid or oil.
Comprehensive Characterization of this compound
The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The benzylic protons (-CH₂-) will be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | The aromatic carbons will show signals in the range of δ 115-160 ppm, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The benzylic carbon will appear around δ 60-65 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching vibrations for the aromatic and benzylic protons will be observed around 3100-2850 cm⁻¹. A C-O stretching band will be present around 1050-1150 cm⁻¹.[5][6][7][8][9] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.57. Characteristic fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical ([M-17]⁺) and the formation of a tropylium ion.[10][11][12] |
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis and characterization of this compound. The provided protocols are designed to be robust and reproducible, offering researchers a solid foundation for the preparation of this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound, which is paramount for its application in the rigorous and demanding field of drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. askthenerd.com [askthenerd.com]
- 7. proprep.com [proprep.com]
- 8. Raman and infrared study of solid benzyl alcohol | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
An In-depth Technical Guide to 4-Chloro-2-fluorobenzyl alcohol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzyl alcohol (CAS No. 56456-49-6), a key halogenated intermediate in the synthesis of complex organic molecules. This document delves into its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, details its spectroscopic signature for analytical identification, and explores its critical applications, particularly within the pharmaceutical and agrochemical industries. The strategic placement of both chloro and fluoro substituents on the benzyl moiety makes this compound a versatile building block, offering unique electronic properties and metabolic stability to target molecules. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery.
Physicochemical and Structural Properties
This compound is a disubstituted aromatic alcohol. The presence of both a moderately deactivating chloro group and a strongly deactivating fluoro group influences the reactivity of the aromatic ring and the properties of the benzylic alcohol.
| Property | Value | Source |
| CAS Number | 56456-49-6 | [1] |
| Molecular Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | Not definitively reported, estimated >200 °C | N/A |
| Melting Point | Not definitively reported (liquid at room temp.) | N/A |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, THF). Limited solubility in water. | N/A |
Synthesis and Purification
The most direct and common method for the preparation of this compound is the selective reduction of the corresponding aldehyde, 4-chloro-2-fluorobenzaldehyde. This transformation is highly efficient and can be achieved using standard laboratory reducing agents.
Synthesis Workflow: Reduction of 4-Chloro-2-fluorobenzaldehyde
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Final Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is often of sufficient purity for subsequent steps. Further purification can be achieved by silica gel column chromatography if required.
Causality and Insights:
-
Choice of Reductant: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic halogens. Its ease of handling makes it preferable to stronger, more hazardous reagents like lithium aluminum hydride for this transformation.
-
Solvent: Methanol is an excellent solvent for both the aldehyde and NaBH₄. Its protic nature also helps to facilitate the reduction mechanism.
-
Temperature Control: Performing the initial addition at 0 °C mitigates the initial exotherm of the reaction, ensuring safety and preventing potential side reactions.
Spectroscopic Characterization
Accurate identification of the final product is critical. The following are the expected spectroscopic data for this compound based on its structure and analysis of similar compounds.[2]
¹H NMR Spectroscopy (Proton NMR)
-
Aromatic Protons (δ 7.1-7.5 ppm): The aromatic region will display three protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
One proton will appear as a doublet of doublets (dd) ortho to the fluorine.
-
One proton will appear as a doublet (d) or triplet-like signal ortho to the chlorine.
-
One proton will show a more complex multiplet (m).
-
-
Benzylic Protons (δ ~4.7 ppm): The two protons of the -CH₂OH group will likely appear as a singlet or a closely spaced doublet. This signal is a key identifier for the benzyl alcohol structure.
-
Alcohol Proton (δ ~2.0-3.0 ppm): The hydroxyl (-OH) proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy (Carbon NMR)
-
Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected in the aromatic region.
-
The carbon bearing the fluorine (C-F) will show a large coupling constant (¹JCF ≈ 245-250 Hz) and will be the most downfield (δ ~160 ppm).
-
The carbon bearing the chlorine (C-Cl) will be observed around δ ~130-135 ppm.
-
Other aromatic carbons will show smaller C-F couplings.
-
-
Benzylic Carbon (δ ~60-65 ppm): The -CH₂OH carbon will appear as a single peak in the aliphatic region. It may show a small coupling to the fluorine atom.
Infrared (IR) Spectroscopy
-
O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group's hydrogen bonding.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp, medium-intensity peaks.
-
C=C Aromatic Stretch (1400-1600 cm⁻¹): Several sharp peaks of varying intensity.
-
C-O Stretch (~1000-1050 cm⁻¹): A strong peak corresponding to the primary alcohol C-O bond.
-
C-F and C-Cl Stretches (1000-1250 cm⁻¹ and 700-800 cm⁻¹, respectively): These signals will be present in the fingerprint region.
Applications in Research and Drug Development
Halogenated organic compounds are of immense importance in medicinal chemistry.[3] The inclusion of fluorine and chlorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.
Role as a Versatile Synthetic Intermediate
This compound serves as a foundational building block for more complex molecules. The hydroxyl group is a versatile functional handle that can be easily converted into other groups (e.g., halides, ethers, esters) or used in coupling reactions.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluorobenzyl Alcohol
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4-chloro-2-fluorobenzyl alcohol, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a detailed roadmap for its determination and interpretation. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and the detailed interpretation of its potential structural features. The guide emphasizes the causality behind experimental choices and the importance of self-validating systems in structural analysis. Particular attention is paid to the anticipated role of non-covalent interactions, such as hydrogen and halogen bonding, in dictating the supramolecular architecture of this halogenated benzyl alcohol.
Introduction: The Significance of Structural Elucidation
This compound (C₇H₆ClFO) is a substituted aromatic compound whose physicochemical properties and biological activity are intrinsically linked to its three-dimensional structure. In the solid state, the arrangement of molecules within the crystal lattice, governed by a delicate balance of intermolecular forces, can influence critical properties such as solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures, providing precise atomic coordinates, bond lengths, and bond angles.[2][3][4]
This guide will navigate the reader through the complete workflow of a crystal structure analysis of this compound, from obtaining suitable single crystals to the final interpretation and reporting of the structural data. The insights gleaned from such an analysis are paramount for rational drug design, polymorphism screening, and the development of new materials.
Synthesis and Crystallization: The Gateway to a High-Quality Structure
The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the resulting diffraction data and the accuracy of the final structure.
Synthesis of this compound
The synthesis of substituted benzyl alcohols can be achieved through various established organic chemistry routes.[5][6] A common and effective method is the reduction of the corresponding benzaldehyde.
Experimental Protocol: Synthesis via Reduction
-
Starting Material: 4-chloro-2-fluorobenzaldehyde.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
-
Solvent: A protic solvent such as methanol or ethanol is typically used.
-
Procedure:
-
Dissolve 4-chloro-2-fluorobenzaldehyde in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride portion-wise while stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Crystallization Strategies
Obtaining diffraction-quality single crystals is often the most challenging step.[7][8] It is an empirical science that requires screening a variety of conditions. For a small organic molecule like this compound, several techniques are viable.[9]
Table 1: Crystallization Techniques for Small Organic Molecules
| Technique | Description | Key Parameters |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[9] | Solvent choice, temperature, vessel geometry. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, inducing crystallization.[9] | Solvent/anti-solvent pair, temperature. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Solvent/anti-solvent pair, concentration gradients. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Cooling rate, solvent choice. |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of purified this compound in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.
-
Setup:
-
Slow Evaporation: Dissolve a few milligrams of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
-
Vapor Diffusion: In a small vial, dissolve the compound in a minimal amount of a good solvent. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent.
-
-
Patience is Key: Allow the setups to remain undisturbed for several days to weeks. Monitor periodically for crystal growth without disturbing the vessels.
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is ready for SC-XRD analysis.[2][10] This technique uses the diffraction of X-rays by the ordered array of atoms in the crystal to determine the electron density distribution, from which the atomic positions can be deduced.
Data Collection
The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.[11]
Workflow for SC-XRD Data Collection
Caption: Workflow for SC-XRD data collection and processing.
The instrument software collects a series of diffraction images (frames) as the crystal is rotated. These images contain the positions and intensities of the diffracted X-ray beams. The data are then processed (integrated, scaled, and corrected for absorption) to produce a reflection file (typically in .hkl format), which is used for structure solution and refinement.
Structure Solution and Refinement: From Data to a Molecular Model
The reflection file contains the intensities of the diffraction spots but lacks the crucial phase information needed to directly calculate the electron density. This is known as the "phase problem" in crystallography.
Structure Solution
For small molecules like this compound, direct methods are typically successful in solving the phase problem. These methods use statistical relationships between the reflection intensities to derive an initial set of phases. Software packages like SHELXT or SIR are commonly used for this purpose.[12][13][14] A successful solution will reveal a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.
Structure Refinement
Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic parameters (coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.
Refinement Protocol using SHELXL
-
Initial Model: Start with the output from the structure solution program.
-
Atom Assignment: Assign the correct atom types (C, O, Cl, F) to the electron density peaks.
-
Isotropic Refinement: Initially, refine the model with isotropic thermal parameters (assuming atoms vibrate equally in all directions).
-
Anisotropic Refinement: Once the model is stable, switch to anisotropic thermal parameters for non-hydrogen atoms, which better model the direction-dependent thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (riding model) as their scattering power is too weak to be located directly from the electron density map.
-
Convergence: The refinement is considered complete when the model converges, meaning that further cycles of refinement do not significantly change the parameters or the agreement factors (R-factors). Key indicators of a good refinement include low R-factors (R1 < 5%), a goodness-of-fit (GooF) close to 1, and a flat residual electron density map.
Analysis of the Crystal Structure: Unveiling Intermolecular Interactions
With a fully refined crystal structure, the focus shifts to analyzing the molecular geometry and the intricate network of intermolecular interactions that define the crystal packing. For this compound, several key interactions are anticipated.
Anticipated Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal structure.
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can also act as an acceptor. It is highly probable that strong O-H···O hydrogen bonds will be a primary structure-directing interaction, likely forming chains or networks of molecules.
-
Halogen Bonding: Both chlorine and fluorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic species. The chlorine atom, being more polarizable, is a stronger halogen bond donor than fluorine. Potential C-Cl···O or C-Cl···F interactions could play a significant role in the crystal packing.[15]
-
π-π Stacking: The aromatic rings may interact through π-π stacking, where the electron-rich π systems of adjacent rings align.
-
C-H···π Interactions: The hydrogen atoms on the aromatic ring can interact with the π-system of a neighboring molecule.
Tools for Analysis
-
Mercury (CCDC): An excellent tool for visualizing crystal structures, exploring intermolecular contacts, and analyzing packing motifs.[16]
-
PLATON: A versatile program for a wide range of crystallographic calculations, including the analysis of hydrogen bonds and other interactions.[13][16]
-
Hirshfeld Surface Analysis: A powerful method to visualize and quantify intermolecular interactions in a crystal. The analysis generates 2D "fingerprint plots" that summarize the nature and prevalence of different types of contacts.[17]
Reporting Crystallographic Data: Ensuring Scientific Integrity
The final step is to report the findings in a standardized format. The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data.[18][19][20][21][22]
Table 2: Essential Components of a Crystallographic Report (CIF)
| Section | Content |
| _cell | Unit cell parameters (a, b, c, α, β, γ), volume, Z (number of molecules per unit cell). |
| _space_group | Space group symbol and number. |
| _diffrn | Details of the data collection (diffractometer, radiation source, temperature). |
| _reflns | Information on the number of reflections collected and observed. |
| _refine | Refinement details, including R-factors, GooF, and residual electron density. |
| _atom_sites | A list of all atoms with their fractional coordinates, site occupancy, and displacement parameters. |
| _geom | Calculated bond lengths, angles, and torsion angles. |
Before submission to a database like the Cambridge Structural Database (CSD) or as part of a publication, the CIF should be validated using the IUCr's checkCIF service to ensure its completeness and internal consistency.[20]
Conclusion
This guide has outlined a comprehensive, best-practice approach to the crystal structure analysis of this compound. By following a logical progression from synthesis and crystallization to rigorous data analysis and interpretation, researchers can unlock the wealth of information contained within the single crystal. The detailed structural insights, particularly concerning the interplay of hydrogen and halogen bonding, will be invaluable for understanding the solid-state behavior of this molecule and for guiding future research in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pulstec.net [pulstec.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. dl.asminternational.org [dl.asminternational.org]
- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 12. rcsb.org [rcsb.org]
- 13. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 18. Crystallographic database - Wikipedia [en.wikipedia.org]
- 19. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. iucr.org [iucr.org]
A Technical Guide to the Synthetic Routes of 4-Chloro-2-fluorobenzyl alcohol
Abstract
4-Chloro-2-fluorobenzyl alcohol is a key structural motif and a vital intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique physicochemical properties that are often exploited in the design of bioactive molecules. This technical guide provides an in-depth review and comparative analysis of the principal synthetic routes for the preparation of this compound. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will explore methodologies including the reduction of carbonyl precursors, Grignard reactions, and other viable pathways. Each route is evaluated based on its chemical principles, experimental protocol, yield, scalability, and safety considerations, providing a comprehensive framework for selecting the optimal synthesis strategy.
Introduction
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a cornerstone of modern medicinal chemistry. This is due to their ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a critical building block that embodies this principle. Its utility is demonstrated in the synthesis of a variety of active pharmaceutical ingredients (APIs) and complex organic molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will dissect the most prevalent and effective synthetic strategies to produce this compound, providing the necessary detail for both laboratory-scale synthesis and industrial production considerations.
Part 1: Reductive Approaches from Carbonyl Precursors
The most direct and widely employed methods for synthesizing this compound involve the reduction of the corresponding aldehyde or carboxylic acid. These routes are favored for their high yields and the ready availability of the starting materials.
Route 1.1: Reduction of 4-Chloro-2-fluorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this is arguably the most efficient route.
This transformation is typically achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The choice of reducing agent is critical and is often dictated by factors such as cost, safety, and chemoselectivity.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. It is relatively safe to handle and tolerant of protic solvents like methanol and ethanol, making it a popular choice for both lab and industrial scale. The reaction proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). It is a "green" and often highly efficient method, particularly for large-scale production. The reaction occurs on the surface of the catalyst where both the aldehyde and hydrogen are adsorbed.
Protocol 1.1.1: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is to control the initial exotherm of the reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and cautiously quench by the dropwise addition of 1M hydrochloric acid until the pH is ~6-7 to neutralize excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 1.1.2: Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add 4-Chloro-2-fluorobenzaldehyde (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 5% Pd/C, 1-2 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to afford the desired product.
Route 1.2: Reduction of 4-Chloro-2-fluorobenzoic Acid
An alternative reductive approach starts from the corresponding carboxylic acid. This is a less direct route as it requires a more powerful reducing agent.
Carboxylic acids are less reactive towards nucleophilic attack than aldehydes. Therefore, a more potent hydride source is required for their reduction to primary alcohols.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and nitriles.[1][2] Due to its high reactivity with water and protic solvents, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the work-up to yield the alcohol.
-
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It is generally more selective than LiAlH₄, for instance, it will not reduce esters as readily.
Protocol 1.2.1: Reduction with Lithium Aluminum Hydride
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: Dissolve 4-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. A vigorous reaction with hydrogen evolution will occur.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction. Monitor by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product.
Part 2: Synthesis via Grignard Reaction
The Grignard reaction provides a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of this compound.[3]
This route involves the formation of a Grignard reagent from a suitable aryl halide, which then acts as a nucleophile, attacking an electrophilic carbon source. For the synthesis of a benzyl alcohol, formaldehyde is the required one-carbon electrophile. The starting material would typically be 1-bromo-4-chloro-2-fluorobenzene. The bromine is more reactive than chlorine for the formation of the Grignard reagent.
Protocol 2.1: Grignard Reaction with Paraformaldehyde
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the rest of the aryl bromide solution at a rate that maintains a gentle reflux. After the addition, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: In a separate flask, dry paraformaldehyde (2.0-3.0 eq) under vacuum. Suspend the dry paraformaldehyde in anhydrous THF and cool to 0 °C.
-
Addition: Transfer the prepared Grignard reagent to the paraformaldehyde suspension via a cannula or dropping funnel at a controlled rate, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part 3: Other Synthetic Routes
While less common, other methods can be employed for the synthesis of this compound.
Route 3.1: Hydrolysis of 4-Chloro-2-fluorobenzyl Halide
This route involves the nucleophilic substitution of a halide (typically chloride or bromide) on the benzylic carbon with a hydroxide ion.
The reaction is a standard Sₙ2 or Sₙ1 type substitution, depending on the reaction conditions. The hydrolysis is typically carried out in the presence of a base such as sodium hydroxide or sodium carbonate in an aqueous or mixed aqueous-organic solvent system.[4][5]
Route 3.2: Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[6][7]
For 4-Chloro-2-fluorobenzaldehyde, treatment with a concentrated base like potassium hydroxide would yield one molecule of this compound and one molecule of 4-chloro-2-fluorobenzoic acid.[6] A significant drawback of this method is that the theoretical maximum yield of the desired alcohol is only 50%.[8]
Visualizations of Synthetic Workflows
Caption: Overview of the primary synthetic pathways to this compound.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors including scale, cost, available equipment, and safety considerations.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Reduction of Aldehyde | 4-Chloro-2-fluorobenzaldehyde | NaBH₄, MeOH | >90 | High yield, mild conditions, simple procedure. | Aldehyde precursor may be expensive. |
| Reduction of Carboxylic Acid | 4-Chloro-2-fluorobenzoic acid | LiAlH₄, THF | 80-90 | Good yield, starting material is often cheaper. | Requires stringent anhydrous conditions, highly reactive and hazardous reagent. |
| Grignard Reaction | 1-Bromo-4-chloro-2-fluorobenzene | Mg, Paraformaldehyde | 60-80 | Good for building complexity, versatile. | Requires strict anhydrous conditions, potential for side reactions. |
| Cannizzaro Reaction | 4-Chloro-2-fluorobenzaldehyde | KOH or NaOH | <50 | Simple one-pot reaction. | Low theoretical yield (max 50%), generates stoichiometric waste. |
Conclusion
References
- 1. orgsyn.org [orgsyn.org]
- 2. brainly.in [brainly.in]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluorobenzyl alcohol
This guide provides a comprehensive overview of the essential health and safety protocols for handling 4-Chloro-2-fluorobenzyl alcohol in a research and development setting. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the risks associated with this compound and the requisite safety measures to mitigate them. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, fostering a culture of safety through understanding.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 56456-49-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆ClFO | --INVALID-LINK-- |
| Molecular Weight | 160.57 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow to light orange powder to crystal | --INVALID-LINK-- |
| Melting Point | 68 - 71 °C (154 - 160 °F) | --INVALID-LINK-- |
| Boiling Point | 227.6 ± 25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
Section 2: Hazard Identification and Risk Assessment
A critical analysis of the potential hazards is paramount. This compound is classified with varying degrees of hazard across different supplier safety data sheets (SDSs). This discrepancy often arises from the different data sources and interpretation of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals criteria.
GHS Hazard Statements:
-
H315: Causes skin irritation. This classification is based on data suggesting the substance can cause reversible inflammatory effects on the skin.[1]
-
H319: Causes serious eye irritation. This indicates that upon contact with the eyes, the substance can cause significant, though reversible, damage.[1]
-
H335: May cause respiratory irritation. Inhalation of the dust or vapors may lead to irritation of the respiratory tract.[1]
It is noteworthy that some suppliers classify this compound as "not a hazardous substance or mixture."[2] This can be due to a lack of comprehensive toxicological data or a different interpretation of the available information. Given the presence of halogen atoms on the aromatic ring, a cautious approach is warranted. The irritant nature of analogous compounds like other chlorobenzyl and fluorobenzyl alcohols supports the more stringent classification.[3][4][5] For instance, 2-fluorobenzyl alcohol is classified as causing skin and serious eye irritation.[5] Therefore, it is prudent to handle this compound as an irritant to the skin, eyes, and respiratory system.
Toxicological Profile:
The toxicological properties of this compound have not been thoroughly investigated.[6] This lack of data necessitates a conservative approach to handling, assuming a higher level of toxicity until more information is available. Chronic exposure effects are unknown.
Section 3: Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when dealing with the solid powder or when heating, must be conducted in a certified chemical fume hood. This is to control airborne dust and potential vapors, mitigating the risk of respiratory irritation.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[7]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available to all personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]
Caption: Hierarchy of Controls for this compound
Section 4: Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound.[7] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Due to the presence of a halogenated aromatic ring, standard nitrile gloves may not provide sufficient protection for prolonged contact.[2] For incidental contact, nitrile gloves are acceptable, but they should be changed immediately upon contamination. For extended handling, consider using gloves made of Viton® or a laminate (e.g., Norfoil™), which offer better resistance to aromatic and chlorinated hydrocarbons.[1] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[1]
Caption: PPE Donning and Doffing Workflow
Section 5: Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.
Handling
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area, preferably a fume hood.
-
Avoid generating dust.[1] If transferring the solid, do so carefully to minimize airborne particles.
-
Keep containers securely sealed when not in use.[1]
-
Avoid contact with incompatible materials.[1]
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8] Benzyl alcohols can be oxidized to aldehydes or carboxylic acids, and reaction with strong acids can lead to decomposition.[9]
-
Protect containers from physical damage.[1]
Section 6: Reactivity and Stability
-
Chemical Stability: The product is considered stable under recommended storage conditions.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[8] The thermal decomposition of benzyl alcohol can be complex, and the presence of halogens can lead to the formation of other hazardous byproducts.[10]
Section 7: Accidental Release and Emergency Procedures
A clear and practiced emergency plan is essential for responding to accidental releases.
Spill Response
The appropriate response to a spill depends on its size and location.
References
- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. shashikallada.com [shashikallada.com]
- 3. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluorobenzylic alcohol | C7H7FO | CID 67969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. fishersci.com [fishersci.com]
- 9. High-temperature thermal decomposition of benzyl radicals | Hanson Research Group [hanson.stanford.edu]
- 10. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-2-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of 4-Chloro-2-fluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the absence of extensive publicly available experimental data for this specific compound, this guide synthesizes established principles of thermal analysis, plausible decomposition pathways derived from its molecular structure, and illustrative data from structurally analogous halogenated benzyl alcohols. By presenting a framework for rigorous thermal hazard assessment, including detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document serves as an essential resource for ensuring the safe handling, storage, and utilization of this compound in research and development settings.
Introduction: The Imperative of Thermal Stability in Chemical Synthesis
The thermal stability of a chemical compound is a critical parameter that governs its safe handling, storage, and application, particularly in the pharmaceutical and fine chemical industries where processes often involve elevated temperatures. This compound (C₇H₆ClFO) possesses a unique substitution pattern on the benzene ring that imparts specific reactivity and properties, making it a valuable building block. However, the presence of halogen atoms and a benzylic alcohol moiety also introduces potential thermal liabilities. Understanding the onset of decomposition, the energy released during this process, and the nature of the decomposition products is paramount to preventing runaway reactions and ensuring process safety.
This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will delve into the theoretical underpinnings of its decomposition, present detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of the resulting data.
Physicochemical and Illustrative Thermal Properties
A foundational understanding of a molecule's properties is the first step in a thorough thermal hazard assessment. The table below summarizes key physicochemical properties of this compound and provides illustrative thermal data based on analogous compounds.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 227.6 ± 25.0 °C (Predicted) | [3] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [3] |
| Illustrative Onset of Decomposition (Tonset) | ~ 180 - 220 °C | Based on analogous halogenated benzyl alcohols. |
| Illustrative Peak Decomposition Temp. (Tpeak) | ~ 230 - 270 °C | Illustrative value. |
| Illustrative Heat of Decomposition (ΔHd) | -150 to -300 J/g | Highly dependent on decomposition pathway. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Hydrogen chloride (HCl), Hydrogen fluoride (HF), Phosgene (COCl₂) | [4][5] |
Theoretical Considerations: Plausible Decomposition Pathways
The decomposition of this compound is likely to proceed through a complex series of reactions influenced by temperature, atmosphere, and the presence of contaminants. The primary weak point in the molecule is the benzylic C-O bond, and its cleavage is a probable initiating step.
Initial Decomposition Steps
-
Dehydration: Formation of a benzylic carbocation and a water molecule. This is a common pathway for alcohols.
-
Homolytic Cleavage: At higher temperatures, the C-O bond can break homolytically to form a benzyl radical and a hydroxyl radical.
-
Oxidation: In the presence of air, the alcohol can be oxidized to the corresponding aldehyde (4-chloro-2-fluorobenzaldehyde) and further to the carboxylic acid. This process can be exothermic and may precede thermal decomposition.
Subsequent Reactions and Product Formation
The initial reactive intermediates can undergo a variety of subsequent reactions, leading to the formation of the observed hazardous products:
-
Polymerization/Condensation: Benzylic carbocations or radicals can react with other molecules to form higher molecular weight oligomers and tars.
-
Fragmentation of the Aromatic Ring: At higher temperatures, the stable aromatic ring can fragment, leading to the formation of smaller volatile compounds.
-
Formation of Halogenated Pollutants: The presence of chlorine and fluorine raises the possibility of forming halogenated aromatic compounds, including dioxins and furans, under certain conditions, although this is less likely at lower decomposition temperatures.
-
Generation of Acidic Gases: The presence of hydrogen, chlorine, and fluorine atoms makes the formation of HCl and HF highly probable during decomposition.[5]
The following diagram illustrates a simplified, plausible decomposition pathway.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events (melting, decomposition) and to quantify the heat flow associated with these events.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum or stainless steel pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 350°C).
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Advanced Thermal Hazard Assessment
Beyond standard TGA and DSC, a more in-depth understanding of the thermal hazards of this compound can be achieved through advanced techniques.
Evolved Gas Analysis (EGA)
Coupling the TGA instrument to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) allows for the real-time identification of the gaseous decomposition products as they evolve. This provides direct evidence for the proposed decomposition pathways and confirms the presence of hazardous gases like HCl and HF.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique that mimics a worst-case scenario of a runaway reaction. It provides data on the time-temperature-pressure relationship for an exothermic decomposition, which is crucial for calculating the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[6]
Kinetic Analysis of Decomposition
By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods.[7] This information is vital for predicting the long-term stability of the compound at various temperatures.
Safe Handling and Storage Recommendations
Based on the potential thermal instability and hazardous decomposition products, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid heating the material above its determined onset of decomposition.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not allow to enter drains or waterways.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for its thermal stability and decomposition analysis. By following the detailed experimental protocols and considering the plausible decomposition pathways, researchers and drug development professionals can generate the necessary data to ensure the safe handling and use of this important chemical intermediate. A thorough understanding of a compound's thermal behavior is not merely a regulatory requirement but a cornerstone of responsible chemical research and development.
References
- 1. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. A13338.22 [thermofisher.com]
- 3. waters.com [waters.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Chloro-2-fluorobenzyl alcohol: Synthesis, Applications, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzyl alcohol, a key fluorinated intermediate in the pharmaceutical and specialty chemical industries. While a singular moment of discovery is not prominently documented, its history is intrinsically linked to the rise of fluorinated compounds in drug discovery. This guide delves into its synthesis, supported by detailed experimental protocols, and explores its diverse applications, particularly as a versatile building block for creating compounds with enhanced biological activity. Furthermore, it covers the analytical techniques for its characterization and essential safety and handling information. The content is structured to provide both a foundational understanding for new researchers and in-depth, actionable insights for seasoned professionals in the field.
The Emergence of a Versatile Intermediate: A History of this compound
The history of this compound is not marked by a single, celebrated discovery but rather by its gradual emergence as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its development is intertwined with the broader recognition of the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can significantly enhance metabolic stability, increase lipophilicity, and alter the binding affinities of drug candidates, making fluorinated intermediates like this compound highly sought after.[1]
The synthesis and application of compounds containing the 4-chloro-2-fluorobenzyl moiety appear in patent literature, often as crucial components in the development of new therapeutic agents. For instance, its derivatives have been explored as intermediates in the synthesis of GLP-1R agonists for the treatment of type 2 diabetes and obesity, highlighting its importance in modern drug discovery.[2] The demand for such fluorinated intermediates has led to the development of robust and scalable manufacturing processes, with China emerging as a key global supplier due to its extensive production capacity and specialized expertise in fluorination chemistry.[1]
While the initial synthesis of this compound is not attributed to a specific individual or research group in the provided literature, its utility is well-established through its numerous applications as a precursor to more complex molecules with significant biological activity.
Synthesis Methodologies
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding benzaldehyde or benzoic acid derivative.
Reduction of 4-Chloro-2-fluorobenzaldehyde
A frequently employed method for the preparation of this compound is the reduction of 4-chloro-2-fluorobenzaldehyde. This transformation can be efficiently carried out using a suitable reducing agent, such as sodium borohydride.
Experimental Protocol: Reduction of 4-Chloro-2-fluorobenzaldehyde
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: Dissolve 4-Chloro-2-fluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.
-
Acidification: Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Synthesis from Fluorobenzonitrile Derivatives
An alternative route involves the reduction of a fluorine-containing benzonitrile derivative to a benzylamine, followed by the replacement of the amino group with a hydroxyl group.[3]
Conceptual Workflow: Synthesis from Fluorobenzonitrile
Caption: Conceptual workflow for the synthesis of a fluorobenzyl alcohol from a fluorobenzonitrile derivative.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.
Pharmaceutical Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[4] The presence of both chloro and fluoro substituents on the benzyl alcohol core provides a versatile scaffold for diverse synthetic modifications. It is a crucial building block in the development of new drugs targeting a variety of diseases. For example, it is used in the synthesis of compounds that act as GLP-1R agonists for the treatment of type 2 diabetes and obesity.[2]
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the preparation of more complex fluorinated compounds.[4] The hydroxyl group can be easily converted into other functional groups, allowing for a wide range of chemical transformations.
Logical Relationship: Role as a Synthetic Intermediate
Caption: The role of this compound as a versatile intermediate in organic synthesis.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons (CH₂), and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents. A patent for a related compound, 4-cyano-2-fluorobenzyl alcohol, reports the following ¹H-NMR data in DMSO-d6: 7.79 (m, 1H), 7.61-7.74 (m, 2H), 5.53 (s, 1H), 4.61 (s, 2H).[2] While not identical, this provides an example of the expected signal types. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon atoms attached to the fluorine and chlorine atoms showing characteristic chemical shifts and coupling constants (for the fluorine-coupled carbons). The benzylic carbon will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.57 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching and aromatic C=C stretching bands will also be observed. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound. |
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
-
Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[5]
-
Precautions: Avoid breathing dust/fumes. Wear protective gloves, protective clothing, and eye/face protection. Wash exposed skin thoroughly after handling.[5]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Skin: Flush skin and hair with running water. Seek medical attention in case of irritation.[5]
-
Inhalation: Remove from the contaminated area.[5]
-
Ingestion: Give a glass of water. Generally, first aid is not required, but contact a Poisons Information Centre or a doctor if in doubt.[5]
-
Conclusion
This compound stands as a testament to the enabling power of fluorinated intermediates in modern chemical research and development. While its origins are rooted in the practical needs of synthetic chemistry rather than a singular discovery event, its importance is undeniable. This guide has provided a comprehensive overview of its synthesis, applications, and characterization, offering valuable insights for researchers and professionals in the field. As the demand for sophisticated and effective pharmaceuticals and materials continues to grow, the role of versatile building blocks like this compound is set to expand, paving the way for future innovations.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Use of 4-Chloro-2-fluorobenzyl alcohol in pharmaceutical synthesis
An Application and Protocol Guide for the Utilization of 4-Chloro-2-fluorobenzyl alcohol in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a pivotal building block in modern pharmaceutical synthesis. The guide moves beyond a simple recitation of facts to deliver field-proven insights into why this specific reagent is selected and how to optimally employ it. We will explore its application in the synthesis of key intermediates for targeted cancer therapies, providing validated, step-by-step protocols. The causality behind experimental choices, safety considerations, and alternative synthetic strategies are discussed to ensure a comprehensive and authoritative resource.
Introduction: The Strategic Value of this compound
This compound (CAS No: 56456-49-6) is a halogenated aromatic alcohol that has emerged as a valuable intermediate in medicinal chemistry.[1] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring. The incorporation of fluorine, in particular, is a well-established strategy in drug design to modulate critical pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4]
The primary alcohol functional group serves as a versatile handle for a variety of chemical transformations, most notably for the formation of ether linkages. This makes this compound an ideal precursor for introducing the 4-chloro-2-fluorobenzyl moiety into larger, more complex molecules, particularly active pharmaceutical ingredients (APIs). This guide will focus on its cornerstone application in the synthesis of anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized cancer treatment.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56456-49-6 | [6] |
| Molecular Formula | C₇H₆ClFO | [6] |
| Molecular Weight | 160.57 g/mol | [6] |
| Appearance | White to off-white solid-liquid mixture | [6] |
| Boiling Point | 227.6 ± 25.0 °C (Predicted) | [6] |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.68 ± 0.10 (Predicted) | [6] |
Essential Safety and Handling Protocols
As with any halogenated organic compound, adherence to strict safety protocols is paramount. This compound is classified as an irritant.[6]
-
Personal Protective Equipment (PPE): Always wear protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[7][8]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[9]
-
Handling: Avoid all personal contact, including inhalation.[7] Prevent dust generation during handling. After use, wash hands thoroughly with soap and water.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place spilled material in a clean, dry, sealable, and labeled container for disposal.[7]
Core Application: Synthesis of a Key Precursor for Vandetanib
A primary application of this compound is in the synthesis of 3-Chloro-4-((4-chloro-2-fluorobenzyl)oxy)aniline. This compound is a critical intermediate in the manufacture of Vandetanib, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, used in the treatment of certain types of thyroid cancer.[5]
The overall synthetic strategy involves a three-step process, beginning with the activation of the benzyl alcohol, followed by ether formation, and concluding with the reduction of a nitro group.
Caption: Synthetic workflow for the preparation of a key Vandetanib precursor.
Protocol 1: Activation via Chlorination of this compound
Principle: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A standard and efficient method is its conversion to a benzyl chloride using thionyl chloride (SOCl₂). This reaction proceeds readily, often with a catalytic amount of a base like pyridine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a catalytic amount of pyridine (e.g., 0.05 eq).
-
Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution to neutralize excess SOCl₂.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 4-Chloro-2-fluorobenzyl chloride, which can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis
Principle: This protocol utilizes the classic Williamson ether synthesis, a reliable Sₙ2 reaction. The phenoxide ion, generated by deprotonating 2-chloro-4-nitrophenol with a mild base like potassium carbonate, acts as a nucleophile, displacing the chloride from the activated 4-chloro-2-fluorobenzyl chloride.[10]
Materials:
-
4-Chloro-2-fluorobenzyl chloride (from Protocol 1)
-
2-Chloro-4-nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add a solution of 4-Chloro-2-fluorobenzyl chloride (1.05 eq) in DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
A precipitate of the product, 3-Chloro-4-((4-chloro-2-fluorobenzyl)oxy)-1-nitrobenzene, should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 3: Reduction of the Nitro Group to an Aniline
Principle: The final step is the reduction of the aromatic nitro group to the corresponding primary amine. A common, effective, and industrially scalable method is the use of iron powder in the presence of a proton source, such as ammonium chloride in an ethanol/water solvent system.[10]
Materials:
-
3-Chloro-4-((4-chloro-2-fluorobenzyl)oxy)-1-nitrobenzene (from Protocol 2)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
Create a suspension of the nitro-intermediate (1.0 eq), iron powder (3.0 - 5.0 eq), and ammonium chloride (1.0 - 1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 3-Chloro-4-((4-chloro-2-fluorobenzyl)oxy)aniline.
Table 2: Summary of Expected Outcomes
| Step | Product | Expected Yield | Key Characteristics |
| 1 | 4-Chloro-2-fluorobenzyl chloride | >95% | Pungent liquid, used directly |
| 2 | 3-Chloro-4-((4-chloro-2-fluorobenzyl)oxy)-1-nitrobenzene | 85-95% | Crystalline solid |
| 3 | 3-Chloro-4-((4-chloro-2-fluorobenzyl)oxy)aniline | 80-90% | Solid, key Vandetanib precursor |
Alternative Synthetic Pathway: Direct Etherification
While the three-step route is robust and high-yielding, modern synthetic chemistry often seeks more atom-economical and streamlined processes. Direct etherification of benzyl alcohols, which circumvents the need for pre-activation to the halide, is an attractive alternative.
Principle: Direct dehydration of two alcohol molecules to form an ether can be catalyzed by strong acids or, more elegantly, by Lewis acids such as iron(III) chloride (FeCl₃).[11][12] This method can be used for both symmetrical etherification (two identical alcohols) and, with careful control, non-symmetrical (cross-etherification) reactions.[12]
Caption: Conceptual workflow for direct Lewis acid-catalyzed etherification.
This approach offers potential advantages by reducing the number of synthetic steps and avoiding the use of halogenating agents like thionyl chloride. However, achieving high selectivity in cross-etherification reactions can be challenging and requires careful optimization of catalysts, ligands, and reaction conditions to prevent the formation of undesired symmetrical ether byproducts.[11][12]
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, valued for its ability to introduce a fluorinated moiety known to enhance drug properties. Its application in the synthesis of complex intermediates for targeted therapies like Vandetanib highlights its significance. The detailed protocols provided herein offer a robust and validated pathway for its utilization, while the discussion of alternative methods like direct etherification points towards future opportunities for process optimization and green chemistry. A thorough understanding of its reactivity, coupled with stringent safety practices, enables chemists to effectively leverage this versatile reagent in the discovery and development of new medicines.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective Oxidation of 4-Chloro-2-fluorobenzyl alcohol to 4-Chloro-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-2-fluorobenzaldehyde in Medicinal Chemistry
4-Chloro-2-fluorobenzaldehyde is a key building block in the synthesis of complex pharmaceutical molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, makes it a valuable precursor for creating novel therapeutic agents, including anti-cancer and anti-inflammatory compounds.[1] The reactive aldehyde functional group readily participates in a variety of synthetic transformations, such as condensations and reductive aminations, which are fundamental in the construction of diverse molecular scaffolds found in modern pharmaceuticals.[1][2] The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule, making fluorinated intermediates like this one particularly sought after in drug discovery.[2]
The reliable and high-yield synthesis of 4-Chloro-2-fluorobenzaldehyde from its corresponding alcohol is a critical first step in many synthetic routes. The oxidation of a primary alcohol to an aldehyde must be performed with care to prevent over-oxidation to the corresponding carboxylic acid.[3][4] This application note details three robust and widely-used protocols for this transformation, providing detailed step-by-step methodologies, mechanistic insights, and comparative data to assist researchers in selecting the optimal method for their specific needs.
Featured Oxidation Methodologies
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. This guide focuses on three distinct and reliable methods:
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method using a chromium(VI) reagent under anhydrous conditions.[4]
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method employing a hypervalent iodine reagent.[5][6]
-
TEMPO-Catalyzed Oxidation: A modern, catalytic approach using a stable nitroxyl radical with a co-oxidant.[7][8]
Each protocol offers unique advantages regarding reaction conditions, substrate scope, and ease of work-up, which will be discussed in detail.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a mild oxidizing agent that is particularly useful for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4] The key to its selectivity is the use of an anhydrous organic solvent, typically dichloromethane (DCM), which prevents the formation of the aldehyde hydrate intermediate that is susceptible to further oxidation.[9]
Mechanism of PCC Oxidation
The reaction begins with the attack of the alcohol's oxygen on the chromium center of PCC, forming a chromate ester. A base, such as pyridine present in the PCC salt, then abstracts a proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction, leading to the formation of the carbon-oxygen double bond of the aldehyde and a reduced chromium species.[9][10]
Experimental Workflow: PCC Oxidation
Caption: Workflow for the PCC oxidation of 4-Chloro-2-fluorobenzyl alcohol.
Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Celite®
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (approx. 0.1 M relative to the alcohol) in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filter the suspension through a pad of silica gel or Celite® to remove the chromium byproducts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-Chloro-2-fluorobenzaldehyde.
Safety Precautions:
-
PCC is a chromium(VI) compound and is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated fume hood.[11][12][13]
-
DCM is a volatile and potentially toxic solvent. Avoid inhalation and skin contact.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6] Key advantages include neutral pH, room temperature conditions, short reaction times, and high yields.[6] It is particularly useful for sensitive substrates with multiple functional groups.[6]
Mechanism of DMP Oxidation
The oxidation mechanism involves a ligand exchange between the alcohol and an acetate group on the DMP reagent to form a diacetoxyalkoxyperiodinane intermediate. An acetate molecule then acts as a base, abstracting the proton on the alcohol's alpha-carbon, which leads to a concerted elimination to form the aldehyde, iodinane, and acetic acid.[6]
Experimental Workflow: DMP Oxidation
Caption: Workflow for the Dess-Martin Periodinane oxidation of this compound.
Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM (approx. 0.1 M) in a round-bottom flask.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Precautions:
-
Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care.[14]
-
The reaction can be exothermic; for larger scale reactions, consider adding the DMP portion-wise and cooling the reaction vessel.
Protocol 3: TEMPO-Catalyzed Oxidation with Bleach
TEMPO-catalyzed oxidations are efficient and environmentally friendly methods that use a catalytic amount of the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical with a stoichiometric co-oxidant.[7][8] The Anelli protocol, which uses sodium hypochlorite (bleach) as the co-oxidant, is a popular choice due to its low cost and effectiveness.[15]
Mechanism of TEMPO-Catalyzed Oxidation
The catalytic cycle begins with the oxidation of TEMPO by the co-oxidant (e.g., NaOCl) to the active N-oxoammonium ion. This species is the true oxidant that reacts with the alcohol to form the aldehyde. In this process, the N-oxoammonium ion is reduced to a hydroxylamine, which is then re-oxidized back to TEMPO by the co-oxidant, thus completing the catalytic cycle.[15]
Experimental Workflow: TEMPO Oxidation
Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.
Step-by-Step Protocol
Materials and Reagents:
-
This compound
-
TEMPO (1 mol%)
-
Potassium bromide (KBr, 0.1 equivalents)
-
Aqueous sodium hypochlorite (NaOCl, bleach, ~10-13% available chlorine, 1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in a biphasic mixture of DCM and water (e.g., 5 mL of each per mmol of alcohol).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add an aqueous solution of NaOCl (1.2 equivalents), buffered with NaHCO₃ to maintain a pH of ~8.6, dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer. Extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Safety Precautions:
-
The reaction can be exothermic. Maintain cooling and control the rate of addition of the bleach.
-
Sodium hypochlorite is corrosive; handle with appropriate PPE.
Comparative Summary of Protocols
| Parameter | PCC Oxidation | Dess-Martin Oxidation | TEMPO-Catalyzed Oxidation |
| Reagent Type | Stoichiometric Cr(VI) | Stoichiometric Hypervalent Iodine | Catalytic Radical / Stoichiometric Bleach |
| Equivalents of Oxidant | 1.5 eq | 1.1 - 1.5 eq | 0.01 eq TEMPO / 1.2 eq NaOCl |
| Typical Solvent(s) | Anhydrous DCM | DCM | DCM / Water (Biphasic) |
| Temperature | Room Temperature | Room Temperature | 0 °C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | 1 - 2 hours |
| Key Advantages | Well-established, reliable | Very mild, high selectivity, neutral pH[6] | Catalytic, inexpensive co-oxidant[8] |
| Key Disadvantages | Toxic chromium waste | Potentially explosive, expensive[6][14] | Exothermic, requires careful pH/temp control |
Conclusion
The successful oxidation of this compound to its aldehyde is a critical transformation for the synthesis of various pharmaceutical targets. The choice of method depends on factors such as scale, substrate sensitivity, available equipment, and environmental considerations. For routine, small-scale syntheses, PCC and DMP offer reliable and straightforward procedures. For larger-scale or "greener" chemistry applications, the TEMPO-catalyzed protocol is an excellent alternative, leveraging a cheap co-oxidant and catalytic turnover. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the most suitable protocol to obtain high yields of the desired 4-Chloro-2-fluorobenzaldehyde, accelerating their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols
An In-Depth Guide to the Synthetic Applications of 4-Chloro-2-fluorobenzyl Alcohol and Its Derivatives
This document provides a detailed exploration of the synthetic utility of this compound, a versatile halogenated building block crucial in modern medicinal chemistry, agrochemical development, and specialized organic synthesis. We will delve into the core reactivity of this molecule, provide validated experimental protocols for its key transformations, and offer insights into the mechanistic principles that govern its applications. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage the unique properties of this intermediate.
The incorporation of chlorine and fluorine atoms into organic scaffolds is a cornerstone of modern drug design and materials science.[1][2] These halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] this compound (CAS No. 56456-49-6) emerges as a particularly valuable intermediate, offering a trifecta of reactive sites: the hydroxyl group, the activated benzylic position, and the substituted aromatic ring.[4][5] Its unique substitution pattern—an electron-withdrawing chlorine para to the benzyl group and an ortho-fluorine—creates a distinct electronic environment that modulates its reactivity and the properties of its derivatives.
This guide moves beyond a simple catalog of reactions, focusing instead on the strategic application of this compound as a precursor for generating high-value downstream products. We will examine its conversion into key intermediates such as aldehydes, halides, ethers, and esters, which serve as foundational components in the synthesis of complex target molecules.[6][7][8]
Key Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 56456-49-6 |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol [4][5] |
| Appearance | Colorless or light yellow liquid[5] |
Core Synthetic Transformations and Applications
The utility of this compound stems from the predictable and high-yielding transformations of its primary alcohol functionality. These reactions create more reactive intermediates, primed for incorporation into larger, more complex molecular architectures.
Oxidation to 4-Chloro-2-fluorobenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental step, as aldehydes are versatile precursors for imines, acids, and further carbon-carbon bond-forming reactions. This transformation is critical for synthesizing various fine chemicals, including pharmaceuticals and pesticides.[9]
Causality: The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. Milder, selective reagents are preferred. The electron-withdrawing nature of the ring substituents can slightly decrease the susceptibility of the ring to oxidation, allowing for a clean conversion of the alcohol.
Conversion to 4-Chloro-2-fluorobenzyl Halides
The hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions.[10] Therefore, its conversion to a more labile group, such as a chloride or bromide, is a prerequisite for Sₙ2-type reactions. This transformation "activates" the benzylic position, making it highly susceptible to attack by a wide range of nucleophiles. The resulting 4-Chloro-2-fluorobenzyl chloride/bromide is a powerful electrophile for building complex ethers and esters, and for alkylating carbon, nitrogen, and sulfur nucleophiles.[11][12]
Synthesis of Ethers via O-Alkylation
The formation of an ether linkage is a common strategy in drug synthesis to connect different molecular fragments. 4-Chloro-2-fluorobenzyl derivatives are frequently used in Williamson ether synthesis, where the corresponding benzyl halide reacts with an alkoxide or phenoxide. This method is instrumental in the preparation of pharmaceutical intermediates where the substituted benzyl moiety is required.[13]
Mechanistic Insight: This reaction typically proceeds via an Sₙ2 mechanism. The reactivity is enhanced by the stable benzylic carbocation-like transition state, even though the reaction is concerted. The choice of a polar aprotic solvent is key to solvating the cation of the base without hindering the nucleophile.
Esterification
Esterification with carboxylic acids or their derivatives provides access to another important class of compounds. These esters can be targets themselves or serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.[7]
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a reliable foundation for laboratory synthesis.
Protocol 1: Oxidation of this compound to 4-Chloro-2-fluorobenzaldehyde
Principle: This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidant that reliably converts primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
This compound (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.
-
Stir the resulting dark mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Trustworthiness: The progress should be monitored by TLC to avoid prolonged reaction times which can lead to side products. The silica gel plug filtration is a critical step for removing inorganic byproducts.
Protocol 2: Synthesis of 4-Chloro-2-fluorobenzyl chloride
Principle: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to the corresponding alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[12]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine (catalytic amount, optional)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to scavenge the HCl produced.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over ice water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluorobenzyl chloride.
Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
Protocol 3: Williamson Ether Synthesis with Phenol
Principle: This protocol demonstrates the Sₙ2 displacement of the chloride from 4-Chloro-2-fluorobenzyl chloride (prepared in Protocol 2) by a phenoxide nucleophile.
Materials:
-
4-Chloro-2-fluorobenzyl chloride (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a stirred solution of phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of 4-Chloro-2-fluorobenzyl chloride (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the relationships between this compound and its key synthetic derivatives.
Caption: Key synthetic pathways originating from this compound.
Caption: Simplified workflow for the Sₙ2 reaction at the benzylic position.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic component for accessing a wide array of complex molecules with significant potential in pharmaceutical and agrochemical applications. Its unique halogenation pattern provides a handle to fine-tune molecular properties, while the reactivity of its benzyl alcohol group allows for reliable and versatile synthetic transformations. The protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize this powerful building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound,56456-49-6 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 6. CN1503772A - The production method of benzyl alcohols - Google Patents [patents.google.com]
- 7. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
Application Note: Strategic Protection of 4-Chloro-2-fluorobenzyl alcohol for Advanced Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Reactivity in Substituted Benzyl Alcohols
In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. A protecting group is reversibly introduced to a molecule to ensure chemoselectivity in a subsequent reaction.[1] For a molecule such as 4-Chloro-2-fluorobenzyl alcohol, the primary alcohol is a site of high reactivity. Its acidic proton and nucleophilic oxygen can interfere with a wide array of transformations, including those involving strong bases (e.g., Grignard reagents, organolithiums) or nucleophilic additions where the alcohol is not the intended target.[2]
The presence of electron-withdrawing halogen substituents (chloro and fluoro) on the aromatic ring modulates the reactivity of the benzylic position. While the hydroxyl group's intrinsic reactivity is the primary concern, these substituents can influence the stability of intermediates and the overall electronic environment of the molecule. This guide provides a detailed examination of various protecting group strategies for this compound, offering field-proven protocols and explaining the causal logic behind the selection of each method.
Core Principle: The Logic of Protection and Deprotection
The application of a protecting group strategy follows a simple, yet critical, three-stage workflow. Each stage requires careful planning to ensure high yields and avoid unwanted side reactions.
Figure 1: General workflow for a protecting group strategy.
Silyl Ether Protection: The Workhorse Strategy
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the unique and mild conditions for their removal.[2][3][4] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular, offering a robust shield against many non-acidic reagents.
Protocol: TBDMS Protection of this compound
This protocol utilizes the Corey procedure, a reliable method for silylating alcohols.[4] Imidazole acts as a base to deprotonate the alcohol and as a catalyst by forming a highly reactive silyl-imidazole intermediate.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient) to yield the TBDMS-protected product.
Figure 2: TBDMS protection reaction scheme.
Protocol: Deprotection via Fluoride Ion
The exceptional strength of the Silicon-Fluorine bond (Si-F) is the key to the selective cleavage of silyl ethers.[3] Tetrabutylammonium fluoride (TBAF) is a common fluoride source, soluble in organic solvents.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
Add the 1 M TBAF solution in THF (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to remove any residual silanols.
Figure 3: TBDMS deprotection reaction scheme.
Acetal Ether Protection: Stability and Acid-Labile Cleavage
Acetal-based protecting groups like Methoxymethyl (MOM) and Benzyloxymethyl (BOM) ethers are stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.[5][6] Their primary characteristic is their lability under acidic conditions, providing an orthogonal deprotection strategy to silyl ethers.
Protocol: MOM Protection of this compound
The introduction of the MOM group is typically achieved using MOM-Cl and a non-nucleophilic base.[6][7]
Materials:
-
This compound
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an inert atmosphere flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of MOM-Cl (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol: Acid-Catalyzed Deprotection of MOM Ether
The standard method for MOM deprotection is acidic hydrolysis, which proceeds via protonation of the acetal oxygen.[5]
Materials:
-
MOM-protected this compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq) in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. For more stubborn substrates, gentle heating (40-50 °C) may be required.
-
Once complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc, wash the combined organic layers with brine, and dry over MgSO₄.
-
Filter and concentrate to yield the deprotected alcohol. Purify if necessary.
Benzyl Ether Protection: Robust and Removable by Hydrogenolysis
The benzyl (Bn) group is a highly robust protecting group, stable to strongly acidic and basic conditions, making it suitable for a wide range of synthetic transformations.[8][9] Its key advantage is its removal under neutral conditions via catalytic hydrogenation.[10]
Protocol: Benzyl Protection via Williamson Ether Synthesis
This classic method involves deprotonating the alcohol with a strong base to form an alkoxide, which then displaces a halide from benzyl bromide or chloride.[11]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Stir at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with EtOAc, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol: Deprotection of Benzyl Ether by Hydrogenolysis
This method involves the cleavage of the C-O bond using hydrogen gas in the presence of a palladium catalyst. It is a very mild and efficient deprotection method.
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or source
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in MeOH or EtOAc.
-
Carefully add Pd/C (5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected alcohol.
Ester Protection: An Economical Alternative
Esters are an economical and effective way to protect alcohols.[12] Common examples include the acetyl (Ac) and pivaloyl (Piv) groups. They are stable to acidic conditions and are typically removed by hydrolysis under basic conditions.[12][13]
Protocol: Acetyl Protection of this compound
Acetylation is a straightforward esterification reaction.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (2.0 eq) and a catalytic amount of DMAP.
-
Add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the acetyl-protected product.
Protocol: Deprotection via Saponification
Basic hydrolysis (saponification) readily cleaves the ester to regenerate the alcohol.
Materials:
-
Acetyl-protected this compound
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the acetate ester (1.0 eq) in a mixture of MeOH and water (e.g., 4:1).
-
Add K₂CO₃ (2.0 eq) or LiOH (2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours until TLC indicates complete conversion.
-
Neutralize the solution with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to give the final alcohol.
Comparative Analysis of Protecting Group Strategies
The choice of a protecting group is dictated by the planned synthetic route. The stability of the group must be compatible with all subsequent reaction conditions, and its removal must not affect other functional groups in the molecule.
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability Profile | Key Advantages/Disadvantages |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, rt OR Acetic Acid/H₂O | Stable: Basic, Nucleophilic, Reductive, Mild Oxidative. Labile: Acidic, Fluoride. | Adv: Very common, mild deprotection. Disadv: Can be labile to Lewis acids. |
| MOM | MOM-Cl, DIPEA, DCM, 0°C to rt | H⁺ (e.g., HCl in MeOH), rt | Stable: Strongly Basic, Nucleophilic, Reductive, Oxidative. Labile: Acidic.[6] | Adv: Robust to many conditions. Disadv: MOM-Cl is a carcinogen; acidic deprotection limits use with acid-sensitive substrates. |
| Benzyl (Bn) | BnBr, NaH, THF, 0°C to rt | H₂, Pd/C, MeOH, rt | Stable: Strongly Acidic, Strongly Basic, most Oxidative/Reductive. Labile: Hydrogenolysis.[8] | Adv: Very robust. Neutral deprotection. Disadv: Incompatible with other reducible groups (alkenes, alkynes). |
| Acetyl (Ac) | Ac₂O, Pyridine, DMAP, DCM, rt | K₂CO₃, MeOH/H₂O, rt OR LiOH | Stable: Acidic, Reductive, Mild Oxidative. Labile: Basic (hydrolysis). | Adv: Economical, easy to introduce. Disadv: Base-lability limits use with organometallics or strong bases. |
Conclusion: Strategic Selection for Synthetic Success
The protection of the hydroxyl group in this compound is a critical step for its successful incorporation into complex target molecules. The choice between a silyl ether, an acetal, a benzyl ether, or an ester depends entirely on the downstream chemistry. A silyl ether is an excellent first choice for its mild, orthogonal deprotection. A benzyl ether offers superior robustness for harsh reaction steps, provided no hydrogenation is planned elsewhere. Acetals like MOM offer a different orthogonal cleavage pathway (acid-labile), while esters provide an economical, base-labile option. By understanding the stability and reactivity profiles detailed in this guide, researchers can confidently select and implement the optimal protecting group strategy for their specific synthetic goals.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 13. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Role of 4-Chloro-2-fluorobenzyl alcohol in cosmetic chemistry
An In-Depth Technical Guide to the Role of 4-Chloro-2-fluorobenzyl Alcohol in Cosmetic Chemistry
Abstract
This compound is a halogenated aromatic alcohol that, while not typically used as a direct ingredient in final cosmetic formulations, serves as a versatile and valuable synthetic intermediate. Its unique substitution pattern—containing both chlorine and fluorine atoms on the benzene ring—allows for the synthesis of novel cosmetic ingredients with tailored properties. This guide provides detailed application notes and protocols for researchers and formulation scientists, focusing on the role of this compound as a precursor for cosmetic esters, particularly in the fragrance sector. We will explore its physicochemical properties, outline a complete synthetic workflow for a model fragrance compound, detail analytical quality control procedures, and discuss essential safety protocols.
Introduction: The Strategic Role of Halogenated Intermediates
In cosmetic science, the pursuit of innovation often begins at the molecular level. The functional and aesthetic properties of a cosmetic ingredient—be it a fragrance, a UV filter, or a skin conditioning agent—are dictated by its chemical structure. Halogenated organic compounds, such as this compound, are of particular interest as building blocks. The inclusion of halogen atoms can significantly alter a molecule's polarity, lipophilicity, volatility, and metabolic stability.
In the context of fragrance chemistry, these modifications can lead to unique scent profiles, increased substantivity (longevity on the skin), and enhanced stability within a complex formulation. Benzyl alcohol and its simple esters, like benzyl acetate, are foundational components in perfumery, often imparting sweet, floral, and fruity notes.[1][2] By starting with a halogenated precursor like this compound, chemists can create new chemical entities (NCEs) with potentially novel and commercially valuable olfactory properties. This guide uses the synthesis of a model ester, 4-Chloro-2-fluorobenzyl acetate, to illustrate the practical application of this intermediate in cosmetic ingredient development.
Part 1: Physicochemical Properties and Quality Control of this compound
A thorough understanding of the starting material is fundamental to any successful synthesis. The purity and identity of the this compound must be rigorously confirmed before its use as a reactant.
Key Physicochemical Data
The properties of the starting material dictate its handling, reaction conditions, and analytical methodology.
| Property | Value | Source(s) |
| CAS Number | 56456-49-6 | [3] |
| Molecular Formula | C₇H₆ClFO | [3] |
| Molecular Weight | 160.57 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | |
| Purity (Typical) | ≥98% (GC) | [4] |
| Storage Temperature | Room Temperature | [4] |
| InChI Key | XUZRWKWJKDCQNA-UHFFFAOYSA-N | [4] |
Protocol for Quality Control: Purity Assessment by Gas Chromatography (GC)
Causality: Gas Chromatography is the preferred method for assessing the purity of volatile and semi-volatile compounds like this compound. Its high resolution allows for the separation of the main component from residual solvents, starting materials from its own synthesis (e.g., 4-chloro-2-fluorotoluene), or related isomers.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as acetone or ethyl acetate.
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution.
-
-
Data Interpretation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The system is considered self-validating if the peak shape is symmetrical and the baseline is stable. The purity should meet the minimum specification (e.g., ≥98%).
-
Part 2: Application in Fragrance Ester Synthesis
The primary application of this compound in cosmetics is as a precursor for creating novel esters. Esterification, the reaction between an alcohol and a carboxylic acid (or its derivative), is a cornerstone of fragrance chemistry.[5]
Workflow for Fragrance Ester Synthesis
Caption: Workflow for Synthesis and QC of a Cosmetic Ester.
Protocol for Synthesis of 4-Chloro-2-fluorobenzyl Acetate
This protocol details a standard acid-catalyzed esterification using acetic anhydride.
Causality: Acetic anhydride is often used instead of acetic acid as it drives the reaction to completion by producing acetic acid as a byproduct, which is less reactive than water, thus avoiding the equilibrium limitations of Fischer esterification. A mild acid catalyst like sulfuric acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2 drops)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and acetic anhydride.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring.
-
Heating: Heat the reaction mixture to 60-70°C in a water bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete (disappearance of the starting alcohol spot on TLC), cool the flask to room temperature. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid and anhydride. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product and shake vigorously. Allow the layers to separate.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and water-soluble impurities.
-
Drying and Filtration: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator.
-
Purification: Purify the resulting crude oil (the target ester) by vacuum distillation to obtain the final, high-purity product.
Part 3: Characterization and Quality Control of the Final Ingredient
The newly synthesized ester must be rigorously analyzed to confirm its identity and purity before it can be considered for inclusion in a cosmetic formulation.
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-Phase HPLC is ideal for analyzing the purity of moderately polar esters like 4-Chloro-2-fluorobenzyl acetate. It effectively separates the non-polar ester product from any remaining polar starting alcohol or other potential impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified 4-Chloro-2-fluorobenzyl acetate in acetonitrile.
-
Instrument Setup:
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
Calculate purity based on the relative peak areas, as described in the GC protocol (Section 1.2). A purity of >99% is typically desired for cosmetic ingredients.
-
Structural Confirmation
While purity is essential, confirming the chemical structure is equally critical.
Logical Relationship for Structural Verification
Caption: Orthogonal Methods for Structural Confirmation.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum should validate the success of the esterification.
-
Expected Result: Disappearance of the broad O-H stretch (from the starting alcohol) around 3300 cm⁻¹ and the appearance of a strong C=O stretch (from the ester carbonyl) around 1740 cm⁻¹ and a C-O stretch around 1230 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure.
-
Expected ¹H NMR Result: A new singlet peak appearing around 2.1 ppm corresponding to the methyl protons (CH₃) of the acetate group. The benzylic protons (CH₂) would show a singlet around 5.1 ppm, and the aromatic protons would appear as complex multiplets between 7.1-7.5 ppm.
-
Expected ¹³C NMR Result: The appearance of new signals for the ester carbonyl carbon (~170 ppm) and the acetate methyl carbon (~21 ppm).
-
Part 4: Safety, Handling, and Regulatory Considerations
Expertise & Trustworthiness: Working with halogenated aromatic compounds requires strict adherence to safety protocols. The information below is based on standard laboratory practices for related chemicals. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong acids/bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Regulatory Note: Any newly synthesized ingredient intended for cosmetic use must undergo a full toxicological and safety assessment before it can be commercialized. This includes tests for skin sensitization, irritation, phototoxicity, and genotoxicity, among others.
Conclusion
This compound stands as a prime example of a chemical intermediate whose value lies not in its direct application, but in its potential to create novel cosmetic ingredients. Through straightforward chemical transformations like esterification, it can be converted into unique molecules with desirable properties for the fragrance and broader cosmetic industries. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to harness the potential of this and similar intermediates, from initial quality control through synthesis, purification, and final characterization. Adherence to rigorous analytical validation and safety practices is paramount in transforming these chemical building blocks into safe and effective components for the next generation of cosmetic products.
References
- 1. caloongchem.com [caloongchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. US20150164764A1 - Fragrance Compositions - Google Patents [patents.google.com]
- 4. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. KR101877251B1 - The Preparation Method of UV absorbers - Google Patents [patents.google.com]
- 8. US6605727B2 - Processes for the preparation of benzotriazole UV absorbers - Google Patents [patents.google.com]
Electrochemical synthesis of 4-Chloro-2-fluorobenzyl alcohol
Application Note & Protocol
Electrochemical Synthesis of 4-Chloro-2-fluorobenzyl alcohol: A Green and Selective Approach
Abstract
This document provides a comprehensive guide to the electrochemical synthesis of this compound via the direct reduction of 4-Chloro-2-fluorobenzaldehyde. As a valuable intermediate in the development of pharmaceuticals and agrochemicals, its synthesis through methods that are both efficient and environmentally benign is of high importance. Electrochemical synthesis offers a compelling alternative to traditional chemical reductions, which often rely on stoichiometric amounts of hazardous and toxic reagents. By leveraging the power of electrons as the primary reagent, this electro-organic method minimizes waste, simplifies work-up procedures, and operates under mild ambient conditions, aligning with the principles of green chemistry.[1][2] This guide details the underlying mechanism, preliminary voltammetric analysis, a step-by-step protocol for preparative electrolysis, and post-synthesis purification.
Introduction and Scientific Principle
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The electrochemical approach accomplishes this by the direct cathodic reduction of the carbonyl group. The process is initiated by the transfer of an electron from the cathode surface to the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde molecule, forming a radical anion intermediate.[3] In the presence of a proton source (protic solvent), this intermediate is rapidly protonated. A subsequent electron transfer and another protonation step complete the reduction to the corresponding alcohol.
The overall reaction at the cathode is:
R-CHO + 2e⁻ + 2H⁺ → R-CH₂OH
The selectivity of this process is a key advantage. By carefully controlling the electrode potential, it is possible to selectively reduce the aldehyde group without affecting other reducible functional groups that might be present on the aromatic ring. The reaction is typically diffusion-controlled, meaning the rate is governed by the transport of the aldehyde from the bulk solution to the electrode surface.[2]
Preliminary Analysis: Cyclic Voltammetry (CV)
Before proceeding with large-scale synthesis, it is imperative to investigate the electrochemical behavior of the starting material, 4-Chloro-2-fluorobenzaldehyde. Cyclic voltammetry is the method of choice for this analysis, providing critical information about the reduction potential.[2][4] This data is essential for determining the optimal applied potential or current density for the preparative electrolysis, ensuring efficient conversion while minimizing side reactions.
Protocol for Cyclic Voltammetry
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M KCl) in the chosen solvent system (e.g., 50:50 Methanol:Water).
-
Prepare the Analyte Solution: Add 4-Chloro-2-fluorobenzaldehyde to the electrolyte solution to a final concentration of approximately 1-10 mM.
-
Cell Assembly: Assemble a three-electrode cell consisting of a Glassy Carbon working electrode (GCE), a Platinum wire counter electrode, and a Saturated Calomel reference electrode (SCE).[5]
-
Deoxygenate: Purge the solution with inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Run CV Scan: Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V) towards a negative potential (e.g., -2.0 V vs. SCE) and back. The potential at which the reduction peak appears indicates the voltage required for the transformation.
-
Analyze Data: The peak potential (Ep) from the voltammogram will guide the conditions for the preparative synthesis. The process is confirmed to be diffusion-controlled if a linear relationship is observed between the peak current and the square root of the scan rate.[2]
Preparative Scale Synthesis Protocol
This protocol details the bulk electrochemical reduction of 4-Chloro-2-fluorobenzaldehyde. An H-type divided cell is recommended to prevent the anodic oxidation of the starting material or product.[2][5]
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| 4-Chloro-2-fluorobenzaldehyde | >98% Purity | Starting Material |
| Methanol | ACS Grade | Solvent |
| Potassium Chloride (KCl) | ACS Grade | Supporting Electrolyte |
| Hydrochloric Acid (HCl) | 0.1 M | pH Adjustment / Proton Source |
| Glassy Carbon Plate | High Purity | Cathode (Working Electrode) |
| Platinum Foil | High Purity | Anode (Counter Electrode) |
| H-type Electrolysis Cell | With Frit Separator | Reaction Vessel |
| DC Power Supply | Galvanostat/Potentiostat | Current/Potential Control |
| Magnetic Stirrer & Stir Bar | - | Ensure Mass Transport |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Sodium Sulfate (Anhydrous) | ACS Grade | Drying Agent |
Electrochemical Setup
A meticulous setup is crucial for reproducible results.[6] The components should be assembled as shown in the diagram below.
References
- 1. Electro organic synthesis as green and sustainable approach for synthesis of chloro substituted benzyl alcohols [ouci.dntb.gov.ua]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. What Are The Steps For Setting Up The Electrolysis Cell During An Experiment? Master The Setup For Accurate Electrochemical Data - Kintek Solution [kindle-tech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems encountered during the synthesis of this compound, primarily focusing on the most common route: the reduction of 4-Chloro-2-fluorobenzaldehyde.
Issue 1: Low or No Product Yield
A lower-than-expected yield is one of the most frequent challenges. The cause can range from reagent quality to suboptimal reaction conditions.
Potential Causes & Recommended Solutions
-
Cause A: Incomplete Reaction
-
Diagnosis: The most reliable way to diagnose an incomplete reaction is by using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material (4-Chloro-2-fluorobenzaldehyde). The presence of a significant starting material spot indicates the reaction has not gone to completion.
-
Solution 1 (Reagent Stoichiometry): The reducing agent, typically sodium borohydride (NaBH₄), may be insufficient. While the stoichiometry is 1 equivalent of NaBH₄ to 4 equivalents of aldehyde, it is common practice to use a slight excess (1.1-1.5 molar equivalents relative to the aldehyde) to ensure the reaction completes.
-
Solution 2 (Reaction Time/Temperature): The reduction is typically fast at room temperature, but if the reaction is sluggish, you can extend the reaction time. Gentle heating (e.g., to 40-50°C) can also increase the rate, but should be done cautiously to avoid side reactions.
-
Solution 3 (Reagent Quality): Hydride reducing agents like NaBH₄ can decompose upon improper storage. Use a freshly opened bottle or a previously opened bottle that was stored in a desiccator.
-
-
Cause B: Product Degradation During Workup
-
Diagnosis: This can be difficult to diagnose directly but is often suspected if the initial reaction appears complete by TLC, yet the isolated yield is low.
-
Solution 1 (Controlled Quenching): The reaction is typically quenched by adding acid to neutralize the excess reducing agent and the resulting alkoxide. This process is exothermic and generates hydrogen gas. Add the acid slowly in an ice bath to prevent a rapid temperature increase that could lead to side reactions or degradation.
-
Solution 2 (Appropriate pH): During the acidic workup, ensure the pH is adjusted to be only slightly acidic (pH 5-6). Strongly acidic conditions can sometimes promote side reactions.
-
-
Cause C: Mechanical Losses
-
Diagnosis: Obvious loss of material during transfers, extractions, or filtration.
-
Solution 1 (Optimized Extraction): this compound has some water solubility. Ensure you perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.[1]
-
Solution 2 (Purification Method): If purifying by recrystallization, ensure the solvent system is optimal to avoid leaving a large amount of product in the mother liquor. If the product is an oil or low-melting solid, column chromatography may be a better choice to minimize loss.
-
Troubleshooting Logic Flow Diagram
Caption: Troubleshooting workflow for diagnosing low product yield.
Issue 2: Impure Product Detected by NMR, GC, or TLC
The presence of impurities compromises the quality of the final product and can complicate subsequent synthetic steps.
Potential Causes & Recommended Solutions
-
Impurity A: Unreacted 4-Chloro-2-fluorobenzaldehyde
-
Diagnosis: A spot on the TLC with the same Rf as the starting material. In ¹H NMR, the characteristic aldehyde proton signal (around 10 ppm) will be visible.
-
Solution: This is a clear sign of an incomplete reaction. Refer to the solutions for Issue 1, Cause A . A re-subjection of the impure material to the reaction conditions is also a viable option.
-
-
Impurity B: Dibenzyl Ether Formation
-
Diagnosis: This impurity is more common in syntheses starting from benzyl halides but can occur under certain conditions, especially if the reaction or purification involves high heat.[2] It will appear as a less polar spot on TLC and can be identified by mass spectrometry.
-
Solution: Avoid high temperatures during distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point. Recrystallization or column chromatography are generally preferred purification methods to avoid this thermal decomposition.[2]
-
-
Impurity C: Over-reduction to 4-Chloro-2-fluorotoluene
-
Diagnosis: This is rare with a mild reducing agent like NaBH₄ but can occur with more powerful reagents like Lithium Aluminum Hydride (LiAlH₄). The product will be a non-polar spot on TLC and its ¹H NMR will show a methyl singlet instead of the CH₂OH group signals.
-
Solution: Use a milder reducing agent. NaBH₄ in an alcoholic solvent is highly selective for aldehydes and ketones and is the preferred choice for this transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The reduction of 4-chloro-2-fluorobenzaldehyde using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the most common, reliable, and scalable method. This reaction is typically high-yielding, fast, operationally simple, and uses inexpensive and relatively safe reagents. Alternative methods like Grignard reactions exist but require strictly anhydrous conditions and can be more complex to set up.[3][4]
Q2: How should I monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most effective technique.
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The alcohol product will be more polar (lower Rf) than the starting aldehyde.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. To specifically track the aldehyde, you can stain the TLC plate with a 2,4-dinitrophenylhydrazine (DNPH) solution, which reacts with the aldehyde to form a distinct yellow/orange spot. The disappearance of this spot indicates the reaction is complete.
Q3: What are the critical safety precautions for this synthesis?
-
Reducing Agents: Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Always perform the reaction and especially the quenching step in a well-ventilated fume hood.
-
Solvents: Methanol and ethanol are flammable. Do not handle them near open flames or ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]
Q4: My final product is an oil, not a solid. How should I purify it?
While this compound is often a low-melting solid, slight impurities can cause it to remain an oil at room temperature.
-
Option 1 (Induce Crystallization): Try cooling the oil in an ice or acetone/dry ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal, if available, is also very effective.
-
Option 2 (Column Chromatography): If crystallization fails, purification by silica gel column chromatography is the best alternative. Use a hexane/ethyl acetate gradient to separate the product from less polar impurities and more polar baseline material.
Data & Protocols
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Temperature (°C) | Relative Reactivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Mild | Recommended. Highly selective for aldehydes. Safe and easy to handle.[6] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to 25 | Strong | Not recommended. Can over-reduce to the toluene. Reacts violently with water/protic solvents. Requires strictly anhydrous conditions.[7] |
| Electrochemical Reduction | Aqueous Methanol | Room Temp | Mild | An eco-friendly "green" chemistry approach, but requires specialized equipment like a galvanostat and an H-shaped electrolysis cell.[8] |
Detailed Experimental Protocol: NaBH₄ Reduction
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
4-Chloro-2-fluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, standard glassware
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Control the addition rate to keep the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by TLC.
-
Workup - Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. Vigorous gas evolution (H₂) will occur. Continue adding acid until the gas evolution ceases and the pH is ~5-6.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of residue).
-
Washing: Combine the organic layers and wash them once with a saturated solution of sodium chloride (brine) to help remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. leah4sci.com [leah4sci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Crude 4-Chloro-2-fluorobenzyl alcohol by Recrystallization
Welcome to the technical support center for the purification of 4-Chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical intermediate through recrystallization. Here, we provide not just a protocol, but a framework for understanding the nuances of the crystallization process, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.
Understanding the Molecule and the Method
This compound is a polar aromatic molecule. Its purification by recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and poorly soluble at a lower temperature.[1] Impurities, ideally, should either remain in the solution (the "mother liquor") upon cooling or be insoluble in the hot solvent, allowing for their removal via filtration.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallization?
A1: The ideal solvent will dissolve this compound when hot but not when cold.[2] Given the polar nature of the target molecule (due to the hydroxyl and halogen groups), polar solvents are a good starting point. A rule of thumb is that solvents with similar functional groups to the compound of interest can be effective.[3] A preliminary small-scale solvent screen is highly recommended. Test solvents like ethanol, isopropanol, toluene, or mixtures such as ethanol/water or toluene/heptane.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there's a high concentration of impurities.[2][4] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly. Using a solvent with a lower boiling point can also be beneficial.[4]
Q3: No crystals are forming, even after the solution has cooled. What's wrong?
A3: This is a common issue, often due to either using too much solvent or supersaturation of the solution.[4] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[2] If these methods fail, you likely have too much solvent. The solution can be concentrated by gently heating it to evaporate some of the solvent, then attempting the cooling process again.[2]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield is often a consequence of using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor even at low temperatures.[4] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, make sure the solution is sufficiently cooled for an adequate amount of time before filtration. You can attempt to recover more product from the mother liquor by concentrating it and cooling it again to obtain a second crop of crystals.[4]
Q5: How can I remove colored impurities?
A5: If your hot solution is colored by impurities, you can add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. The compound's melting point is lower than the solution temperature.[2][4]2. High concentration of impurities.[4]3. Cooling is too rapid. | 1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[4]2. Try a solvent with a lower boiling point.3. Purify the compound further before recrystallization if heavily impure. |
| No Crystal Formation | 1. Too much solvent was used.[4]2. The solution is supersaturated. | 1. Reduce the solvent volume by slow evaporation and re-cool.[4]2. Induce crystallization by scratching the flask or adding a seed crystal.[2]3. Cool the solution in an ice bath to further decrease solubility. |
| Poor Crystal Quality | 1. The nucleation rate is too high.2. Presence of impurities.3. Rapid cooling or evaporation. | 1. Decrease the level of supersaturation (use slightly more solvent or cool more slowly).2. Ensure the starting material has a reasonably high purity.3. Try a different solvent or a solvent mixture. |
| Low Yield | 1. Too much solvent was used.[4]2. Crystals were filtered before crystallization was complete. | 1. If the mother liquor is still available, concentrate it to recover more compound.[4]2. Ensure the solution is cooled sufficiently and for an adequate amount of time. |
Experimental Protocol: Recrystallization of this compound
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] this compound may cause skin, eye, and respiratory irritation.[5]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude material. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have found a potentially suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent is gently boiling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Caption: Troubleshooting workflow for recrystallization.
References
Troubleshooting low conversion in 4-chloro-2-fluorobenzaldehyde reduction
Technical Support Center: Reduction of 4-Chloro-2-Fluorobenzaldehyde
Welcome to the technical support center for the synthetic challenges associated with the reduction of 4-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, particularly low conversion rates, encountered during the synthesis of (4-chloro-2-fluorophenyl)methanol. This valuable intermediate is a key building block in the development of pharmaceuticals and agrochemicals.[1] This resource provides in-depth, field-proven insights to help you optimize your reaction and achieve high-yield, reproducible results.
Troubleshooting Guide: Diagnosing Low Conversion
Low conversion in the reduction of 4-chloro-2-fluorobenzaldehyde is a frequent issue that can often be traced back to a few key experimental variables. This section is structured in a question-and-answer format to directly address the most common problems you might encounter.
Q1: My reaction has stalled, or the conversion is significantly lower than expected. Could the quality of my reducing agent, Sodium Borohydride (NaBH₄), be the problem?
A: Absolutely. The quality and handling of sodium borohydride are critical for a successful reduction. While NaBH₄ is more stable and safer to handle than more powerful hydrides like Lithium Aluminum Hydride (LiAlH₄), its potency can be compromised.[2]
-
Expertise & Experience: Sodium borohydride is a hygroscopic solid. Over time, or with improper storage, it can absorb atmospheric moisture, leading to its slow decomposition. A common sign of aged or low-quality NaBH₄ is a clumpy or non-powdery appearance. This degradation reduces the available hydride ions (H⁻) for the reaction, leading to incomplete conversion. Furthermore, the reaction of NaBH₄ with protic solvents like methanol or ethanol, while often used for this reduction, also consumes the reagent.[3][4] The rate of this consumption is temperature-dependent.
-
Trustworthiness (Self-Validating System):
-
Visual Inspection: Always start with a visual check of your NaBH₄. It should be a fine, white, free-flowing powder.
-
Stoichiometry Check: For aromatic aldehydes, it's common practice to use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to compensate for any minor degradation and reaction with the solvent.[5] If you suspect your reagent is old, increasing the stoichiometry to 2.0 equivalents can be a quick diagnostic test.
-
Fresh Reagent: If increasing the equivalents doesn't improve the conversion, the most reliable solution is to open a fresh bottle of sodium borohydride.
-
Q2: I've confirmed my NaBH₄ is active and used appropriate stoichiometry, but the conversion remains poor. Could the issue be with my 4-chloro-2-fluorobenzaldehyde starting material?
A: Yes, the purity of the starting aldehyde is another primary suspect for low conversion rates. Impurities can consume the reducing agent or interfere with the reaction.
-
Expertise & Experience: The most common and problematic impurity in benzaldehyde derivatives is the corresponding carboxylic acid, in this case, 4-chloro-2-fluorobenzoic acid.[6] This is typically formed by the slow oxidation of the aldehyde upon exposure to air.[6] Carboxylic acids react rapidly with NaBH₄ in an acid-base reaction, which is much faster than the aldehyde reduction. This reaction consumes the hydride reagent without contributing to the formation of your desired alcohol product.
-
Trustworthiness (Self-Validating System):
-
Analytical Verification: Before starting the reaction, it is best practice to verify the purity of your 4-chloro-2-fluorobenzaldehyde. A simple Thin Layer Chromatography (TLC) analysis against a pure standard can often reveal impurities. For a more quantitative assessment, ¹H NMR or GC-MS analysis is recommended.[6] In the ¹H NMR spectrum, the aldehyde proton should appear as a singlet around 10.3 ppm. The presence of a broad singlet further downfield (around 12-13 ppm) could indicate the presence of the carboxylic acid impurity.
-
Purification: If significant acidic impurities are detected, the aldehyde can be purified. A common method is to dissolve the material in a non-polar solvent like diethyl ether, wash with a mild base such as a saturated sodium bicarbonate solution to remove the acid, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure.[6][7]
-
Diagnostic Workflow for Low Conversion
To systematically diagnose the root cause of low conversion, follow this logical workflow.
Caption: A step-by-step diagnostic workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: My isolated yield is low, but TLC analysis shows full consumption of the starting material. What could be happening?
A: This points to issues during the work-up or purification stages. The formation of borate esters during the reaction requires careful quenching to liberate the final alcohol product. Incomplete quenching can lead to the formation of emulsions during aqueous extraction, trapping the product in the aqueous layer. Ensure the quenching step (e.g., with 1N HCl or saturated ammonium chloride solution) is performed slowly at a low temperature (0 °C) until the pH is acidic and gas evolution ceases.[4][7] Additionally, the product, (4-chloro-2-fluorophenyl)methanol, has some water solubility, so thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) is crucial.
Q: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to ensure complete conversion?
A: While LiAlH₄ is a much stronger reducing agent and would certainly reduce the aldehyde, it is often overkill for this transformation and introduces significant safety and handling challenges.[2][8][9] LiAlH₄ reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., dry THF or diethyl ether).[2] Given that NaBH₄ is effective and much safer, optimizing the NaBH₄ reaction is the preferred industrial and laboratory approach.[9]
Q: What are the optimal temperature and solvent conditions for this reduction?
A: The reduction of aldehydes with NaBH₄ is typically performed in alcoholic solvents like methanol or ethanol at temperatures ranging from 0 °C to room temperature.[10] Starting the reaction at 0 °C and then allowing it to warm to room temperature is a common strategy. This initial low temperature helps to moderate the reaction rate and minimize side reactions, including the reaction of NaBH₄ with the solvent.[10]
Q: Are there any significant side reactions to be aware of?
A: The primary side reaction of concern is the Cannizzaro reaction, which can occur if the aldehyde is subjected to strong basic conditions and contains no α-hydrogens, which is the case for 4-chloro-2-fluorobenzaldehyde. However, this is generally not an issue with NaBH₄ reductions unless a strong base is added. Another potential side reaction, though less common for this substrate, is hydrodehalogenation (removal of the chlorine atom). This is more likely with stronger reducing agents or catalytic hydrogenation under harsh conditions.
Experimental Protocols
Protocol 1: Standard Reduction of 4-Chloro-2-Fluorobenzaldehyde with NaBH₄
This protocol is a reliable starting point for achieving high conversion.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluorobenzaldehyde (1.0 eq.).
-
Dissolution: Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1N HCl solution dropwise to quench the excess NaBH₄ and hydrolyze the borate ester. Continue adding acid until gas evolution ceases and the pH is acidic.
-
Work-up: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (4-chloro-2-fluorophenyl)methanol.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Purity Check of Starting Aldehyde by TLC
-
Sample Prep: Prepare dilute solutions of your starting aldehyde and a known pure standard in dichloromethane.
-
Spotting: Spot both solutions on a silica gel TLC plate.
-
Elution: Develop the plate using a solvent system such as 9:1 Hexanes:Ethyl Acetate.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The presence of multiple spots in your starting material lane, especially a spot at the baseline which could indicate the carboxylic acid, suggests impurity.
Data Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Degraded NaBH₄ | Use a fresh bottle of NaBH₄. Increase stoichiometry to 1.5-2.0 eq. |
| Carboxylic acid impurity in aldehyde | Wash an ethereal solution of the aldehyde with saturated NaHCO₃ solution.[6][7] | |
| Insufficient reaction time or temperature | Allow the reaction to stir longer at room temperature. Ensure the initial addition is done at 0°C. | |
| Complete reaction by TLC, low isolated yield | Incomplete quenching / Emulsion formation | Quench slowly at 0°C with 1N HCl until the solution is acidic. |
| Product loss to aqueous layer | Perform multiple extractions (at least 3) with a suitable organic solvent. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Derivatives
Welcome to the Technical Support Center for the optimization of synthetic reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing chemical derivatives. Here, we move beyond rote protocols to delve into the fundamental principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate rationally. Our focus is on building a robust understanding of why certain conditions are chosen, enabling you to develop self-validating and scalable synthetic routes.
Troubleshooting Guide: From Frustration to Optimization
This section addresses specific, common issues encountered during the synthesis of derivatives. Each problem is presented in a question-and-answer format, providing not just a solution, but a logical framework for diagnosing the root cause.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I systematically troubleshoot this?
A: A low or non-existent yield is one of the most common frustrations in synthesis. The cause can range from reagent quality to suboptimal reaction parameters. A systematic approach is crucial for efficient problem-solving.[1][2]
Probable Causes & Step-by-Step Solutions:
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can poison catalysts or participate in side reactions.[1] Degradation of reagents over time is also a common culprit.
-
Catalyst Activity: For catalyzed reactions, the activity of the catalyst is paramount. Deactivation can occur due to exposure to air, moisture, or impurities.
-
Action: If using a solid catalyst, ensure it has been stored correctly. For homogeneous catalysts, consider preparing a fresh solution. Evaluate the catalyst loading; both too little and too much can negatively affect the yield.[1]
-
-
Incorrect Reaction Temperature: Temperature is a critical parameter that influences reaction rates.[4] A temperature that is too low may result in a sluggish or stalled reaction.[1]
-
Action: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the progress by TLC or LC-MS.[1]
-
-
Suboptimal Reaction Time: Reactions need sufficient time to reach completion. However, excessively long reaction times can lead to product degradation.
-
Action: Monitor the reaction progress over time using an appropriate analytical method.[3] This will help you determine the optimal point to quench the reaction, maximizing yield and minimizing degradation.
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[1][2]
Issue 2: Formation of Significant Side Products/Impurities
Q: My reaction is producing the desired product, but it's contaminated with a significant amount of impurities and side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products indicates a lack of selectivity in your reaction. This can often be addressed by fine-tuning the reaction conditions to favor the desired reaction pathway. Understanding and controlling impurity formation is a critical aspect of process development.[6][7]
Probable Causes & Step-by-Step Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can provide sufficient activation energy for undesired reaction pathways to occur, leading to a decrease in selectivity.[1][8] It can also cause decomposition of starting materials or the product itself.[1][8]
-
Action: Lower the reaction temperature. If the reaction is highly exothermic, consider slower addition of reagents or the use of a cooling bath to maintain better temperature control.[1]
-
-
Incorrect Reactant Concentration: High concentrations can increase the rate of bimolecular side reactions.[1]
-
Action: Dilute the reaction mixture.[1] Consider adding one reactant slowly to a solution of the other to maintain a low concentration of the added reactant throughout the reaction.
-
-
Inappropriate Solvent Choice: The solvent does more than just dissolve the reactants; it can influence the stability of transition states and intermediates, thereby affecting selectivity.[9][10]
-
Catalyst Selectivity: The choice of catalyst and, if applicable, the ligand can have a profound impact on the selectivity of a reaction.
-
Action: Screen a variety of catalysts and ligands. The structural and electronic properties of the catalyst can direct the reactants to form the desired product.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of reaction optimization.
Q1: What is Design of Experiments (DoE) and how can it accelerate my reaction optimization?
A1: Design of Experiments (DoE) is a statistical method that allows for the simultaneous variation of multiple reaction parameters (factors) to efficiently screen the reaction space for optimal conditions.[12][13] This is a more efficient approach than the traditional "one-factor-at-a-time" (OFAT) method.[14][15] By using DoE, you can gain a better understanding of the process in less time and with fewer experiments.[13] Key advantages include identifying interactions between factors and building a predictive model for your reaction's output (e.g., yield, purity).[15]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve all reactants but not react with them.[10] Beyond solubility, the solvent's polarity is a key consideration.[9][16] Polar protic solvents (e.g., water, ethanol) can stabilize charged species through hydrogen bonding, which can be beneficial for reactions involving ionic intermediates.[10][11] Polar aprotic solvents (e.g., DMSO, acetone) are poor at solvating anions, which can increase the reactivity of nucleophiles.[10] Nonpolar solvents are suitable for nonpolar reactants. A solvent map can be a useful tool for systematically exploring solvent space.[17]
Q3: What are the key considerations when scaling up an optimized reaction?
A3: Scaling up a reaction is not as simple as just using larger glassware.[18] Several factors that are negligible at the lab scale become critical at a larger scale.[19][20] These include:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[18] This can lead to runaway reactions if not properly managed.[18][21]
-
Mixing: Achieving homogeneous mixing is more difficult in larger vessels, which can affect reaction rates and selectivity.[19]
-
Reagent Addition: The rate of reagent addition needs to be carefully controlled to manage exotherms.[22]
-
Safety: A thorough risk assessment is crucial to identify and mitigate potential hazards at scale.[19][21]
Q4: How should I approach the work-up and purification of my product?
A4: The work-up is the process of isolating the crude product from the reaction mixture.[23][24] A typical aqueous work-up involves diluting the reaction mixture with an organic solvent and washing it with various aqueous solutions to remove byproducts.[5] The choice of aqueous wash depends on the nature of the impurities you need to remove (e.g., a basic wash to remove acidic impurities).[25][26] After extraction and drying, the crude product is then purified, commonly by techniques like column chromatography or recrystallization.[23][27]
Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to screening solvents for a reaction.
-
Setup: In parallel, set up the same reaction in a series of vials, each containing a different solvent.
-
Solvent Selection: Choose a diverse range of solvents covering polar protic, polar aprotic, and nonpolar categories.
-
Reaction Conditions: Keep all other reaction parameters (temperature, concentration, stoichiometry, reaction time) constant across all vials.
-
Monitoring: Monitor the progress of each reaction using TLC or LC-MS at set time intervals.
-
Analysis: Compare the conversion to product and the formation of side products for each solvent to identify the optimal choice.
Table 1: Example of Solvent Screening Data
| Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) |
| Toluene | 2.4 | 45 | 85 |
| THF | 7.6 | 65 | 92 |
| Acetonitrile | 37.5 | 80 | 75 |
| DMSO | 47 | 95 | 60 |
| Ethanol | 24.5 | 70 | 88 |
Protocol 2: Temperature Optimization
-
Baseline: Run the reaction at the temperature specified in the literature or at room temperature if no information is available.
-
Incremental Changes: In subsequent experiments, vary the temperature in 10-20 °C increments.
-
Monitoring: At each temperature, monitor the reaction for conversion and side product formation.
-
Evaluation: Identify the temperature that provides the best balance of reaction rate and selectivity. Be mindful that higher temperatures can lead to degradation.[8][28]
Visualizing the Optimization Workflow
A logical workflow is key to successful reaction optimization. The following diagram illustrates a typical process.
Caption: A typical workflow for reaction condition optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 16. echemi.com [echemi.com]
- 17. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. catsci.com [catsci.com]
- 19. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 20. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 21. jinzongmachinery.com [jinzongmachinery.com]
- 22. wnynewsnow.com [wnynewsnow.com]
- 23. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 24. Work-up - Wikipedia [en.wikipedia.org]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
- 26. m.youtube.com [m.youtube.com]
- 27. silicycle.com [silicycle.com]
- 28. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Preventing Unwanted Polymerization of 4-Chloro-2-fluorobenzyl alcohol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals who utilize 4-Chloro-2-fluorobenzyl alcohol in their synthetic routes. We will address the common yet critical issue of its acid-catalyzed polymerization, providing in-depth mechanistic explanations, troubleshooting advice, and preventative protocols to ensure high-yield, clean reactions.
Section 1: Understanding the Core Problem: The "Why"
Q: Why does this compound have a tendency to polymerize in the presence of acid?
A: The polymerization of this compound under acidic conditions is a classic example of an acid-catalyzed dehydration reaction that leads to the formation of poly(phenylenemethylene) chains. The fundamental mechanism involves several key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (H⁺). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[1]
-
Formation of a Benzylic Carbocation: The protonated alcohol can then dissociate, leaving behind a benzylic carbocation. It is crucial to note that the electron-withdrawing chloro- and fluoro- substituents on the aromatic ring destabilize this carbocation intermediate compared to unsubstituted benzyl alcohol.[2][3] This destabilization can slow the rate of polymerization via an Sₙ1-type mechanism.
-
Nucleophilic Attack (The Competing Pathways): The generated electrophilic species is then subject to nucleophilic attack. This is the critical juncture where the reaction can proceed down one of two paths:
-
Desired Reaction: An intended nucleophile present in the reaction mixture attacks the benzylic carbon.
-
Unwanted Polymerization: A second molecule of this compound acts as a nucleophile, with its hydroxyl group attacking the benzylic carbon of another molecule. This forms a dibenzyl ether, which can continue to react, leading to oligomerization and polymerization.[4]
-
The reaction becomes problematic when the rate of self-condensation (polymerization) is competitive with or faster than the desired synthetic transformation.
Caption: Acid-catalyzed reaction pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments.
Q: My reaction produced a significant amount of an insoluble, off-white solid. What is it and why did it form?
A: The insoluble solid is almost certainly the polymeric byproduct, poly(phenylenemethylene).[4] Its formation is a strong indicator that the reaction conditions were too harsh, favoring the self-condensation pathway. Key causes include:
-
High Acid Concentration: Using strong acids like concentrated H₂SO₄ or anhydrous HF, or even high concentrations of milder acids, will accelerate polymerization dramatically.[4]
-
Elevated Temperature: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the unwanted polymerization side reaction.
-
Low Nucleophile Concentration: If the concentration of your intended nucleophile is too low, the alcohol substrate itself becomes the most likely nucleophile to react, leading to self-condensation.
Q: My desired product yield is low, and the crude mixture shows multiple spots on TLC/peaks in LC-MS. How can I improve selectivity?
A: Poor selectivity is a direct result of polymerization competing with your desired reaction. To improve the yield of your target molecule, you must shift the kinetic balance to favor the desired pathway. This is achieved by carefully controlling the reaction parameters.
| Parameter | Effect on Polymerization | Recommendation for Prevention | Rationale |
| Acid Catalyst | Strong Brønsted or Lewis acids significantly increase the rate. | Use the mildest acid possible at catalytic loading (e.g., catalytic HCl, p-TsOH). Screen Lewis acids (e.g., FeCl₃, ZnCl₂) which can be effective at lower concentrations.[5][6] | Milder conditions generate the reactive electrophile more slowly, allowing the desired nucleophile to react before significant self-condensation occurs. |
| Temperature | Higher temperatures increase the rate. | Run the reaction at the lowest temperature that allows for a reasonable rate of desired product formation. Start at 0 °C or even lower. | Decreases the rate of all reactions, but often has a greater dampening effect on the higher activation energy pathway of polymerization. |
| Concentration | High substrate concentration increases the probability of intermolecular self-reaction. | Maintain a relatively dilute solution of the benzyl alcohol. If practical, add the benzyl alcohol slowly to a solution of the acid and the desired nucleophile. | Reduces the frequency of collisions between two substrate molecules, favoring the reaction with the (ideally) higher concentration nucleophile. |
| Solvent | Protic solvents can participate in the reaction; non-polar solvents may not fully solvate ionic intermediates. | Use a non-reactive, aprotic solvent that provides good solubility for all reactants (e.g., Dichloromethane, THF, Acetonitrile). | Prevents the solvent from acting as a competing nucleophile or otherwise interfering with the desired reaction pathway. |
Section 3: Preventative Protocols & Best Practices
Q: What is a reliable, general protocol to minimize polymerization when using this compound in an acid-catalyzed reaction?
A: This protocol emphasizes control over reaction parameters to suppress polymerization.
Objective: To perform an acid-catalyzed substitution or condensation reaction on this compound while minimizing byproduct formation.
Materials:
-
This compound (Substrate)
-
Desired Nucleophile (e.g., another alcohol, thiol, or aromatic compound)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, Methanesulfonic acid, or a Lewis Acid)
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM))
-
Quenching Solution (e.g., saturated aqueous Sodium Bicarbonate)
Step-by-Step Methodology:
-
Preparation:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound (1.0 eq) and the desired nucleophile (minimum 1.5-2.0 eq, use a larger excess if possible) in the anhydrous solvent.
-
Causality: Using the nucleophile in excess ensures that after the electrophilic benzylic species is formed, it is statistically more likely to encounter and react with the desired nucleophile than another molecule of the starting alcohol.[7]
-
-
Temperature Control:
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature reduces the reaction rate, providing a wider kinetic window to favor the desired, often lower-activation-energy, pathway.
-
-
Catalyst Addition:
-
In a separate flask, prepare a dilute solution of the acid catalyst in the same anhydrous solvent.
-
Add the catalyst solution to the reaction mixture dropwise over a period of 15-30 minutes using a syringe pump or dropping funnel.
-
Causality: Slow addition maintains a very low instantaneous concentration of the acid catalyst, preventing a rapid, uncontrolled burst of reactive carbocation formation that would lead to polymerization.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) every 30-60 minutes.
-
Causality: Careful monitoring prevents the reaction from running for too long, which can lead to the slow buildup of byproducts even under optimized conditions.
-
-
Quenching:
-
Once the starting material is consumed (or when conversion plateaus), quench the reaction by adding it to a stirred, cold solution of weak base, such as saturated sodium bicarbonate.
-
Causality: The base neutralizes the acid catalyst, immediately halting both the desired reaction and the polymerization side reaction.
-
-
Workup & Purification:
-
Proceed with a standard aqueous workup, extraction, and purification (e.g., column chromatography) to isolate the desired product.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Are there alternative reaction conditions that avoid strong acids completely? A: Yes. If your goal is a substitution reaction, consider converting the alcohol into a better leaving group under neutral or basic conditions first. For instance, converting the alcohol to its corresponding tosylate or mesylate, followed by reaction with a nucleophile, completely avoids acidic conditions. For protection of other alcohols, reagents like benzyl trichloroacetimidate can be used under mildly acidic conditions that are less prone to causing polymerization.[8]
Q: How should I store this compound? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Crucially, keep it away from acids and acidic vapors, as even trace amounts of acid can potentially initiate degradation or oligomerization over long periods.
Q: Do the electron-withdrawing groups on the ring make the situation better or worse? A: It's a double-edged sword. The chloro- and fluoro- groups are electron-withdrawing, which destabilizes the positive charge of the benzylic carbocation intermediate.[2][3] This makes its formation less favorable and can slow down an Sₙ1-type polymerization mechanism compared to unsubstituted benzyl alcohol. However, these groups also make the benzylic carbon more electrophilic, and under sufficiently acidic conditions where the carbocation does form, polymerization can still readily occur. The key takeaway is that while the substrate is less reactive towards polymerization than electron-rich benzyl alcohols, preventative measures are still essential.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Challenges in the Scale-Up of 4-Chloro-2-fluorobenzyl Alcohol Production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for the common challenges encountered during the production of this key chemical intermediate.
The synthesis of this compound is a critical step in the development of various pharmaceuticals and agrochemicals.[1] However, transitioning from a lab-scale procedure to a larger, pilot, or industrial-scale production can present a unique set of challenges. This guide is structured to address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound synthesis. Two common synthetic routes are considered:
-
Route A: Grignard reaction of a suitable organomagnesium reagent with 4-chloro-2-fluorobenzaldehyde.
-
Route B: Reduction of 4-chloro-2-fluorobenzaldehyde, typically with a hydride reagent like sodium borohydride.
Scenario 1: Grignard Reaction Route (Formation of this compound from 4-Chloro-2-fluorobenzaldehyde)
Problem: The Grignard reaction is difficult to initiate, especially at a larger scale.
-
Possible Causes:
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.
-
Presence of Moisture: Trace amounts of water in the solvent or on the glassware will quench the Grignard reagent as it forms.[2]
-
Low Quality Starting Materials: The aryl halide may contain impurities that inhibit the reaction.
-
-
Solutions & Explanations:
-
Magnesium Activation:
-
Mechanical Activation: Before reaction, briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[2] These activators react with the magnesium surface to remove the oxide layer. Gentle warming with a heat gun can also help initiate the reaction.[2]
-
-
Rigorous Anhydrous Conditions:
-
Flame-dry all glassware under a vacuum or in an oven before use.
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). The solvent should be dried over a suitable drying agent like sodium-benzophenone ketyl.
-
Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Problem: The reaction is highly exothermic and difficult to control during scale-up.
-
Possible Causes:
-
Rapid Addition of Reagents: Adding the aryl halide too quickly can lead to a rapid, uncontrolled exotherm.[3]
-
Inadequate Cooling: The cooling capacity of the reactor may not be sufficient for the larger reaction volume.
-
-
Solutions & Explanations:
-
Controlled Reagent Addition: Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2] For larger scale, consider using a syringe pump for precise control.
-
Efficient Heat Management:
-
Use a reactor with a large surface area-to-volume ratio to facilitate heat dissipation.
-
Employ an efficient cooling system, such as a cooling bath with a cryostat, to maintain the desired reaction temperature.[2]
-
For very large-scale operations, consider continuous flow chemistry, which offers superior heat and mass transfer.[4][5]
-
-
Problem: Low yield of this compound and formation of significant byproducts.
-
Possible Causes:
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biphenyl byproduct. This is more prevalent at higher concentrations and temperatures.[6][7]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Grignard Reagent Degradation: The Grignard reagent is sensitive to air and moisture and can degrade over time.
-
-
Solutions & Explanations:
-
Minimizing Wurtz Coupling:
-
Maintain a low concentration of the aryl halide by adding it slowly to the magnesium suspension.
-
Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate.
-
-
Ensuring Complete Conversion:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the addition of the aryl halide is complete, allow for a sufficient stirring period to ensure complete formation of the Grignard reagent.
-
-
Maintaining Reagent Integrity:
-
Use the freshly prepared Grignard reagent immediately.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Problem: Persistent emulsions during aqueous workup, making product isolation difficult.
-
Possible Causes:
-
Formation of Magnesium Salts: Fine precipitates of magnesium salts (e.g., Mg(OH)Cl) can stabilize emulsions.[6]
-
-
Solutions & Explanations:
-
Modified Quenching Procedure:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride instead of water or dilute acid. This helps to complex the magnesium salts and keep them in the aqueous phase.
-
Adding a saturated brine (NaCl solution) can also help to break emulsions by increasing the ionic strength of the aqueous layer.[6]
-
-
Filtration: If a significant amount of solid magnesium salts precipitate, it may be necessary to filter the mixture through a pad of celite before performing the liquid-liquid extraction.
-
Scenario 2: Reduction of 4-Chloro-2-fluorobenzaldehyde Route
Problem: The reduction reaction is sluggish or incomplete.
-
Possible Causes:
-
Decomposition of Sodium Borohydride: Sodium borohydride can react with protic solvents like methanol, especially at room temperature, reducing its effective concentration.[8]
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient, especially if some of it decomposes.
-
-
Solutions & Explanations:
-
Control of Reaction Temperature: When using a protic solvent like methanol or ethanol, it is advisable to perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize the decomposition of sodium borohydride.[8]
-
Stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of an aldehyde, in practice, it is common to use a molar excess of the reducing agent (e.g., 1.5-2 equivalents) to ensure complete conversion.[9]
-
Portion-wise Addition: Add the sodium borohydride in portions to the solution of the aldehyde. This helps to control the initial exotherm and maintain a sufficient concentration of the reducing agent throughout the reaction.
-
Problem: Formation of impurities during the reduction.
-
Possible Causes:
-
Over-reduction: While less common with sodium borohydride, stronger reducing agents could potentially reduce the chloro or fluoro groups, although this is unlikely under standard conditions.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
-
Solutions & Explanations:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones and is unlikely to affect the aryl halides.[8] Avoid harsher reducing agents unless necessary for other functionalities.
-
pH Control: Maintain the reaction under neutral or slightly basic conditions to avoid the Cannizzaro reaction. The use of a buffered solvent system can be beneficial.
-
Problem: Difficulties in isolating the product after workup.
-
Possible Causes:
-
Contamination with Boron Salts: The workup of borohydride reductions can lead to the formation of borate esters and boric acid, which can be difficult to remove.[10]
-
Product Solubility in the Aqueous Layer: Benzyl alcohols can have some solubility in water, leading to loss of product during extraction.
-
-
Solutions & Explanations:
-
Workup Procedure:
-
After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
To remove boron impurities, after the initial extraction, the organic layer can be washed with a saturated solution of sodium bicarbonate or brine.
-
In some cases, co-distillation with methanol can help remove boric acid as volatile trimethyl borate.
-
-
Efficient Extraction:
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
Check the aqueous layer by TLC to confirm that all the product has been extracted.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when scaling up the production of this compound?
A1: Common impurities can originate from the starting materials or be formed during the reaction. These may include:
-
Unreacted Starting Materials: 4-chloro-2-fluorobenzaldehyde or the corresponding aryl halide.
-
Wurtz Coupling Product: In the Grignard route, the formation of a biphenyl derivative.[6]
-
Dibenzyl Ether: Formed by the reaction of the product alcohol with unreacted starting material under certain conditions.
-
Residual Solvents and Reagents: Such as THF, toluene, or boron salts.
Q2: How can I effectively purify this compound at a larger scale?
A2: The purification strategy will depend on the impurity profile and the physical state of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.
-
Chromatography: While less common for large-scale production due to cost and solvent usage, column chromatography can be used for high-purity requirements.
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Sodium Borohydride Reduction
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) in small portions over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Slowly quench the reaction by the dropwise addition of 1M HCl at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or vacuum distillation.
| Parameter | Value |
| Starting Material | 4-chloro-2-fluorobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0-5 °C |
| Molar Ratio (Aldehyde:NaBH₄) | 1 : 1.5 |
| Typical Yield | >90% |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Chloro-2-fluorobenzyl alcohol
Introduction: 4-Chloro-2-fluorobenzyl alcohol is a critical fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of chloro and fluoro substituents provides unique electronic properties and metabolic stability, making it a valuable building block in drug discovery. However, the purity of this reagent is paramount; even minor impurities can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers in obtaining high-purity this compound for their synthetic needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: The impurity profile of commercial this compound largely depends on its synthetic route. The two most common industrial syntheses are the reduction of 4-chloro-2-fluorobenzaldehyde and the hydrolysis of a 4-chloro-2-fluorobenzyl halide.
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: Residual 4-chloro-2-fluorobenzaldehyde is a common impurity from reductive routes.[3][4] Its presence can be problematic in reactions sensitive to aldehydes.
-
Over-oxidation/Hydrolysis Product: 4-chloro-2-fluorobenzoic acid can be present, arising from the oxidation of the alcohol or aldehyde precursor.[5] This acidic impurity can neutralize basic reagents and complicate reactions.
-
Ether Byproduct: Self-condensation of the benzyl alcohol can lead to the formation of bis(4-chloro-2-fluorobenzyl) ether , particularly under acidic or high-temperature conditions.[6]
-
Precursor Impurities: If the synthesis starts from a substituted toluene, residual chlorinated precursors like 4-chloro-2-fluoro-trichloromethylbenzene or its hydrolysis intermediate 4-chloro-2-fluorobenzoyl chloride might be present.[7][8]
-
-
Degradation-Related Impurities:
-
Like many benzyl alcohols, it is susceptible to air oxidation, which increases the content of the corresponding aldehyde and carboxylic acid over time, especially if not stored properly.[9]
-
Q2: What are the key physical properties I should know for purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | [10] |
| Molecular Weight | 160.57 g/mol | [10] |
| Appearance | White to light yellow solid/crystal | [11] |
| Melting Point | 45-49 °C | [11] |
| Boiling Point | ~230 °F (Flash Point) | [11] |
| Solubility | Soluble in methanol | [11] |
The solid nature and relatively low melting point of this compound make recrystallization a highly viable primary purification method.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantifying non-volatile impurities like the corresponding benzoic acid or ether byproduct.[12][13] A C18 column with a water/acetonitrile gradient is a typical starting point.[9][14]
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR is invaluable for structural confirmation and can quickly identify major impurities. Look for the absence of an aldehyde proton signal (~10 ppm) or a carboxylic acid proton signal (>12 ppm). The integration of the benzylic CH₂ peak (~4.6 ppm) relative to the aromatic protons (7.6-7.8 ppm) should be consistent with the structure.[18]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: After recrystallization, my yield is very low, or the product "oils out" instead of crystallizing.
-
Potential Cause: The choice of solvent is the most critical factor in a successful recrystallization. Using a solvent in which the compound is too soluble at room temperature, or using an excessive volume of hot solvent, will lead to poor recovery. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystal lattice.
-
Expert Solution: Systematic Solvent Screening and Proper Technique
-
Solvent Screening: The ideal single solvent should dissolve the compound when hot but not when cold.[19] For a compound of intermediate polarity like this compound, a mixed-solvent system is often more effective.[20] Common pairs include a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is not).
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water[20]
-
Methanol/Water
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
-
-
Protocol: Perform small-scale tests in test tubes to find the best system before committing your entire batch.[20]
-
Preventing Oiling Out: To prevent oiling out, ensure the cooling process is slow and undisturbed. If it occurs, reheat the solution to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly, perhaps by insulating the flask. Seeding the solution with a pure crystal can also promote proper crystallization.
-
Problem 2: My compound appears to be degrading during column chromatography on silica gel.
-
Potential Cause: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds. For benzyl alcohols, this can manifest as dehydration or the formation of the bis-benzyl ether byproduct on the column.[6]
-
Expert Solution: Neutralize the Stationary Phase or Use an Alternative
-
Neutralize the Silica Gel: Pre-elute the packed silica gel column with your chosen mobile phase containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface. After neutralization, flush the column with the mobile phase without the basic additive before loading your sample.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol-bonded silica).
-
Problem 3: I cannot achieve good separation between my product and a key impurity using column chromatography.
-
Potential Cause: The impurity has a polarity very similar to your product, resulting in overlapping elution from the column. This is common with isomeric impurities or the corresponding aldehyde.
-
Expert Solution: Optimize the Mobile Phase using TLC
-
TLC is Your Guide: Thin Layer Chromatography (TLC) is an essential tool for optimizing column separation.[21][22] The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35, and there is maximum separation (ΔRf) between it and the impurity spots.[23][24]
-
Systematic Approach:
-
Start with a 4:1 mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).
-
If the Rf values are too low (spots don't move far), increase the polarity by increasing the proportion of the polar solvent.[23]
-
If the Rf values are too high (spots run to the top), decrease the polarity by increasing the proportion of the non-polar solvent.
-
Sometimes, adding a small amount (~0.5%) of a third, more polar solvent like methanol can significantly improve separation.
-
-
Visualized Workflows and Protocols
Decision Workflow for Purification Strategy
This diagram helps you choose the most efficient purification path based on the initial purity of your commercial material.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol uses an ethanol/water solvent pair, which is effective for many moderately polar organic solids.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil. Start with ~20 mL and add more in 1-2 mL increments if needed.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again. If there are any insoluble impurities, perform a hot gravity filtration at this stage.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity by HPLC or GC.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for situations where recrystallization fails to remove a persistent impurity.
Caption: Standard workflow for flash column chromatography.
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a glass column. Allow the silica to settle, ensuring an even, crack-free bed. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude product in the minimum amount of mobile phase. Carefully load this solution onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading) and add the resulting powder to the column.
-
Elution: Add the mobile phase to the column and apply gentle positive pressure. Maintain a constant flow rate and collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Analysis: Spot each fraction onto a TLC plate to monitor the elution of the product and any impurities.
-
Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2724908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-fluorobenzoyl chloride | C7H3Cl2FO | CID 2773601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 9. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. helixchrom.com [helixchrom.com]
- 13. RP-HPLC Determination of Benzyl Alcohol: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ewai-group.com [ewai-group.com]
- 18. CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 19. Home Page [chem.ualberta.ca]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. magritek.com [magritek.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Kinetic analysis of reactions involving 4-Chloro-2-fluorobenzyl alcohol
An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides practical, field-proven insights into the kinetic analysis of reactions involving 4-Chloro-2-fluorobenzyl alcohol. As a versatile intermediate in organic synthesis, understanding its reaction kinetics is paramount for optimizing reaction conditions, elucidating mechanisms, and accelerating drug development pipelines. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Foundational Concepts & Key Reactions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the common kinetic studies performed.
Q1: What are the most common reactions involving this compound that are subjected to kinetic analysis?
Kinetic studies on this compound typically focus on transformations of the benzylic alcohol group. The most common reactions include:
-
Oxidation: The conversion of the alcohol to 4-chloro-2-fluorobenzaldehyde is a fundamental transformation.[1] Kinetic analysis helps in understanding the catalyst efficiency, the role of the oxidant, and the reaction mechanism.[2][3] Common oxidants include chromium (VI) reagents (like PCC, PDC) and other metal-based catalysts.[2][4]
-
Esterification: Reactions with carboxylic acids or their derivatives (like acetyl chloride) to form the corresponding esters are crucial for creating prodrugs or other functional molecules.[5] Kinetic studies can optimize catalyst choice and reaction conditions to maximize yield.[6]
-
Nucleophilic Substitution: The hydroxyl group is a poor leaving group, so it is often converted to a better leaving group (e.g., a tosylate) before reaction with a nucleophile.[7][8] Kinetic analysis of the subsequent SN2 reaction provides insight into the electronic effects of the ring substituents on the electrophilicity of the benzylic carbon.[7]
Q2: How do the 4-Chloro and 2-Fluoro substituents influence the molecule's reactivity?
The electronic properties of the substituents on the aromatic ring significantly impact the reaction rate. For this compound, both halogens are electron-withdrawing groups primarily through the inductive effect (-I).
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and pull electron density away from the aromatic ring and, by extension, from the benzylic carbon and hydroxyl group. This makes the benzylic carbon more electrophilic and the alcohol proton more acidic compared to unsubstituted benzyl alcohol.
-
Resonance Effect (+M): Halogens have lone pairs that can be donated to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be dominant.
The net effect is that the benzene ring is deactivated (electron-poor). In an oxidation reaction, which often involves a hydride transfer from the benzylic carbon, this electron withdrawal can slow down the reaction compared to electron-donating substituents.[1][4] The specific impact is quantified using Hammett plots, which correlate reaction rates with substituent constants.
Q3: What are the primary analytical techniques for monitoring the kinetics of these reactions?
The choice of technique depends on the specific reaction and the properties of the reactants and products.
-
UV-Vis Spectrophotometry: This is a common and accessible method, particularly for oxidation reactions where the oxidant (e.g., a Cr(VI) species) has a strong, distinct absorbance in the visible spectrum that disappears as the reaction progresses.[3][4] By monitoring the decrease in absorbance over time, the reaction rate can be determined.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or high-pressure NMR is a powerful technique for monitoring reactions where reactants and products have distinct signals.[9] For instance, the benzylic -CH₂- signal of the alcohol will shift significantly as it converts to the aldehyde -CHO or the ester -CH₂-O-C(O)R. The use of ¹³C-labeled starting materials can dramatically enhance sensitivity and reduce acquisition time.[9]
-
Chromatography (HPLC/GC): For complex reaction mixtures or when spectrophotometry is not feasible, chromatography is the method of choice. Aliquots are taken from the reaction at regular intervals, the reaction is quenched, and the sample is analyzed to determine the concentration of reactants and/or products.[7]
Section 2: Experimental Design & Protocols
Here we provide detailed, step-by-step methodologies for common kinetic experiments.
Protocol 1: Kinetic Analysis of Oxidation via UV-Vis Spectrophotometry
This protocol outlines a typical experiment for studying the kinetics of the oxidation of this compound using a chromium(VI) reagent like Pyrazinium Dichromate (PzDC) under pseudo-first-order conditions.
Objective: To determine the rate constant for the oxidation reaction.
Materials:
-
This compound
-
Pyrazinium Dichromate (PzDC) or similar oxidant
-
Solvent (e.g., Dimethyl Sulfoxide, DMSO)[2]
-
Acid catalyst (e.g., p-Toluenesulfonic acid, TsOH)[2]
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
Quartz cuvettes[10]
-
Standard volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the PzDC oxidant in DMSO.
-
Prepare a stock solution of the TsOH catalyst in DMSO.
-
-
Spectrophotometer Setup:
-
Establishing Pseudo-First-Order Conditions:
-
The reaction will be monitored by observing the disappearance of the oxidant. To simplify the kinetics, a large excess of the alcohol (at least 10-fold) relative to the oxidant is used. This ensures that the concentration of the alcohol remains effectively constant throughout the reaction.[2]
-
-
Kinetic Run:
-
Pipette the required volumes of the alcohol and acid catalyst stock solutions into a quartz cuvette. Add the appropriate volume of pure solvent to reach the final desired volume.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 303 K).[2]
-
To initiate the reaction, add a small, precise volume of the PzDC stock solution, quickly cap the cuvette with a stopper, invert 2-3 times to mix, and immediately start recording the absorbance at the chosen wavelength over time.
-
Record data until the absorbance value becomes stable, indicating the reaction is complete (typically for at least two half-lives).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the final absorbance.[12]
-
Workflow for Spectrophotometric Kinetic Analysis
Caption: Workflow for a typical spectrophotometric kinetic study.
Section 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems encountered during kinetic analysis.
Spectrophotometry Issues
Q: My baseline is drifting or my absorbance readings are fluctuating wildly. What's wrong? A: This is a common issue often related to instrument stability or the sample itself.[11]
-
Cause 1: Insufficient Warm-up Time. The spectrophotometer's lamp requires time to stabilize.
-
Solution: Ensure the instrument has been on for at least 30 minutes before starting any measurements.[11]
-
-
Cause 2: Temperature Fluctuations. Reaction rates are highly sensitive to temperature.[13] Inconsistent temperature control can cause the absorbance to drift.
-
Solution: Use a properly functioning thermostatted cuvette holder and allow the sample to fully equilibrate to the target temperature before initiating the reaction.[13]
-
-
Cause 3: Air Bubbles. Bubbles in the cuvette will scatter the light beam, leading to erratic and inaccurate readings.
-
Solution: Check for bubbles before starting the measurement. Gently tap the cuvette to dislodge them. Ensure mixing is thorough but not so vigorous as to introduce air.[11]
-
-
Cause 4: Dirty or Scratched Cuvette. Fingerprints, dust, or scratches on the cuvette's optical surfaces will interfere with the light path.
-
Solution: Always handle cuvettes by the frosted sides. Clean the optical faces with a lint-free cloth (e.g., Kimwipe) and a suitable solvent (like ethanol or methanol) before each use.[10] If scratches are present, discard the cuvette.
-
Q: I'm getting inconsistent results between replicate runs. What should I check? A: Lack of reproducibility points to variations in your experimental technique or reagents.
-
Cause 1: Inconsistent Cuvette Placement. Placing the cuvette in a slightly different orientation for each run can change the light path length.
-
Solution: Always place the cuvette in the holder in the same orientation. Many cuvettes have a small mark to aid in consistent placement.[11]
-
-
Cause 2: Reagent Degradation. The stability of the alcohol, oxidant, or catalyst may be compromised.
-
Solution: Prepare fresh solutions, especially of the oxidant, before each set of experiments. Store stock solutions appropriately (e.g., protected from light, at the correct temperature).
-
-
Cause 3: Pipetting Errors. Small errors in the volumes of reactants, especially the limiting reagent, will lead to large variations in the observed rate.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique. For highly concentrated stock solutions, consider a serial dilution to allow for the transfer of larger, more accurate volumes.
-
Caption: A general pathway for the oxidation of a benzyl alcohol.
References
- 1. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. iiste.org [iiste.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. hinotek.com [hinotek.com]
- 12. scispace.com [scispace.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Chloro-2-fluorobenzyl alcohol
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities, intermediates, and final active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.
Methodology: A Protocol for High-Fidelity NMR Data Acquisition
The foundation of accurate spectral interpretation is a meticulously acquired, high-quality spectrum. The following protocol outlines a self-validating system for preparing and analyzing a sample like 4-Chloro-2-fluorobenzyl alcohol.
Experimental Protocol: Sample Preparation and Spectral Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3][4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for most nonpolar organic compounds.[3] Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Using a Pasteur pipette plugged with a small amount of cotton wool to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[5][6] The final solution height should be between 4.0 and 5.0 cm.[3]
-
Securely cap the NMR tube to prevent solvent evaporation.
-
-
Instrumental Setup & Data Acquisition:
-
The experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[3]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Acquire 8-16 scans with a relaxation delay of 1-2 seconds between pulses.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a singlet.
-
Acquisition Parameters: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (2-5 seconds) is often used.
-
-
The logical workflow for this process is illustrated below.
References
Interpreting the Mass Spectrum of 4-Chloro-2-fluorobenzyl Alcohol: A Comparative Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry, particularly under electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides an in-depth analysis of the predicted mass spectrum of 4-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic compound of interest in medicinal chemistry. By comparing its expected fragmentation pathways with those of structurally similar molecules, namely 4-chlorobenzyl alcohol and 4-fluorobenzyl alcohol, we aim to provide researchers with a robust framework for identifying and characterizing this and related compounds.
The Power of Electron Ionization Mass Spectrometry in Structural Analysis
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1][2] This high energy (typically 70 eV) leads to extensive and reproducible fragmentation, providing rich structural information.[2] For aromatic compounds like benzyl alcohols, the stability of the benzene ring and the nature of its substituents heavily influence the resulting fragmentation pathways.[3]
Predicted Fragmentation of this compound
The initial ionization event will involve the removal of an electron to form the molecular ion (M⁺˙) at m/z 160.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical (-H˙): A common fragmentation for benzyl alcohols is the loss of a hydrogen atom from the benzylic carbon, leading to the formation of a stable, resonance-stabilized oxonium ion.[5][6] This would result in a fragment at m/z 159 .
-
Loss of a Hydroxyl Radical (-˙OH): Cleavage of the C-O bond results in the loss of a hydroxyl radical, yielding a chlorofluorobenzyl cation at m/z 143 . This cation can rearrange to a more stable tropylium-like structure.[7]
-
Loss of Water (-H₂O): The loss of a water molecule (M-18) is a characteristic fragmentation for many alcohols, although it can be less prominent in aromatic alcohols compared to aliphatic ones.[8] This would produce a fragment at m/z 142 .
-
Loss of the Chloromethyl Group (-CH₂Cl): While less common, fragmentation could involve the loss of the chloromethyl group, leading to a fluorophenyl cation at m/z 95 .
-
Loss of Halogens: The carbon-halogen bonds are susceptible to cleavage. The loss of a chlorine radical (-Cl˙) would give a fragment at m/z 125 . The loss of a fluorine radical (-F˙) would result in a fragment at m/z 141 .
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted primary fragmentation pathways of this compound.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will now compare the expected fragmentation of this compound with the known mass spectra of 4-chlorobenzyl alcohol and 4-fluorobenzyl alcohol.
4-Chlorobenzyl Alcohol (MW: 142.58 g/mol )
The mass spectrum of 4-chlorobenzyl alcohol provides a valuable comparison for understanding the influence of the chlorine substituent.[3][9] Key fragments observed in its spectrum include:
-
m/z 142 (M⁺˙): The molecular ion.[10] The presence of the chlorine isotope is evident with a peak at m/z 144 (the M+2 peak), with an intensity of about one-third of the molecular ion peak.[6]
-
m/z 107 ([M-Cl]⁺): Loss of the chlorine atom gives rise to a prominent peak corresponding to the hydroxymethylphenyl cation.[9]
-
m/z 77 ([C₆H₅]⁺): A phenyl cation, often a result of further fragmentation.[9]
-
m/z 79: This fragment is likely formed from the m/z 107 ion through the loss of carbon monoxide (CO).[6]
4-Fluorobenzyl Alcohol (MW: 126.13 g/mol )
The mass spectrum of 4-fluorobenzyl alcohol helps in understanding the role of the fluorine substituent.[11] Its fragmentation is characterized by:
-
m/z 125 ([M-H]⁺): Loss of a hydrogen radical.[11]
-
m/z 109 ([M-OH]⁺ or [M-H₂O-H]⁺): This could arise from the loss of a hydroxyl radical or sequential loss of water and a hydrogen radical.
-
m/z 97: A significant peak in the spectrum of 4-fluorobenzyl alcohol.[11]
-
m/z 96: This fragment could be formed by the loss of formaldehyde (CH₂O) from the molecular ion.
The following table summarizes the key predicted and observed fragments for these compounds.
| m/z | This compound (Predicted) | 4-Chlorobenzyl alcohol (Observed)[9][10] | 4-Fluorobenzyl alcohol (Observed)[5][11] |
| Molecular Ion (M⁺˙) | 160 | 142 | 126 |
| [M-H]⁺ | 159 | 141 | 125 |
| [M-OH]⁺ | 143 | 125 | 109 |
| [M-Halogen]⁺ | 125 (-Cl) | 107 (-Cl) | 107 (-F) |
| Other Key Fragments | 142 (-H₂O) | 77, 79 | 97, 96 |
This comparative analysis reveals that the fundamental fragmentation pathways, such as the loss of hydrogen and hydroxyl radicals, are common across these benzyl alcohols. The presence and nature of the halogen substituents significantly influence the m/z values of the resulting fragments and can introduce unique fragmentation channels, such as the loss of the halogen atom itself.
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 200.
The workflow for this analysis is outlined in the diagram below.
Caption: General experimental workflow for GC-MS analysis.
By following this protocol, researchers can obtain a high-quality mass spectrum of this compound, enabling a direct comparison with the predicted fragmentation patterns and those of its analogs. This systematic approach ensures the confident identification and structural confirmation of this and other novel chemical entities.
References
- 1. Benzenemethanol, 2-chloro- [webbook.nist.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 4. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Fluorobenzyl alcohol [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 10. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzyl alcohol 97 459-56-3 [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-2-fluorobenzyl alcohol
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 4-Chloro-2-fluorobenzyl alcohol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Ensuring its purity is paramount to the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of analytical methods for the comprehensive purity assessment of this compound, grounded in scientific principles and practical application.
The choice of an analytical method is not arbitrary; it is dictated by the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or routine quality control. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (NMR, Mass Spectrometry, and IR) in the context of purity determination for this compound.
The Critical Role of Purity Assessment
Impurities in a starting material like this compound can arise from the synthetic route, degradation, or storage. These impurities, even in trace amounts, can have significant consequences, including:
-
Altering reaction kinetics and yield: Impurities can act as catalysts or inhibitors in subsequent synthetic steps.
-
Introducing toxic byproducts: Some impurities may be toxic and carry over into the final active pharmaceutical ingredient (API).
-
Compromising the stability of the final product: Reactive impurities can lead to the degradation of the API over time.
Therefore, a robust analytical strategy to identify and quantify impurities is a critical aspect of quality control.[1][2]
Chromatographic Methods: The Workhorses of Purity Analysis
Chromatographic techniques are central to purity assessment due to their ability to separate the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reverse-phase HPLC method is typically the method of choice for compounds of this polarity.
Principle of Causality in Method Design:
The selection of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar this compound through hydrophobic interactions. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, allows for the elution of the analyte and its impurities. A gradient elution is often preferred over an isocratic one to ensure the separation of a wider range of impurities with varying polarities, from polar starting materials to non-polar byproducts. The UV detector is chosen for its sensitivity to the aromatic ring in the analyte.
Experimental Protocol: RP-HPLC Method for this compound
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: this compound reference standard
-
Sample: this compound test sample
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound test sample in the diluent to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 80 25 80 25.1 40 | 30 | 40 |
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: Calculate the purity by the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is a powerful alternative to HPLC, often providing higher resolution and faster analysis times. This compound is sufficiently volatile for GC analysis.
Principle of Causality in Method Design:
A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points and interactions with the stationary phase. The use of a Flame Ionization Detector (FID) is common for organic compounds as it provides a robust and linear response. The temperature programming of the GC oven is crucial to ensure the elution of all components, from volatile impurities to the main analyte, in a reasonable time with good peak shape.
Experimental Protocol: GC Method for this compound
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
Materials:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Diluent: Dichloromethane
-
Standard: this compound reference standard
-
Sample: this compound test sample
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in dichloromethane.
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in dichloromethane.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Calculation of Purity: Calculate the purity using the area normalization method as described for HPLC.
Comparative Analysis of Chromatographic Methods
| Parameter | HPLC | GC |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Selectivity | Excellent for a wide range of polarities | Excellent for volatile compounds with different boiling points |
| Sensitivity | High (ng to pg range with UV detector) | Very high (pg to fg range with FID) |
| Analysis Time | Typically longer (15-30 min) | Typically shorter (10-20 min) |
| Instrumentation Cost | Higher | Lower |
| Solvent Consumption | Higher | Lower |
Forced Degradation Studies: A Self-Validating System
To ensure a method is "stability-indicating," forced degradation studies are performed.[3][4][5] This involves subjecting the this compound to harsh conditions to intentionally degrade it. The analytical method must then be able to separate the intact analyte from all degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days
A successful stability-indicating method will show a decrease in the main peak area with a corresponding increase in the area of the degradation product peaks, demonstrating good mass balance.
Spectroscopic Methods for Identity and Purity Confirmation
While chromatography is excellent for separation and quantitation, spectroscopic methods provide crucial information about the chemical structure and can be used for identity confirmation and, in some cases, purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its impurities. Quantitative NMR (qNMR) can also be used for purity determination by comparing the integral of the analyte's signals to that of a certified internal standard. ¹⁹F NMR is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom.
Mass Spectrometry (MS)
Coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides molecular weight and fragmentation information, which is invaluable for identifying unknown impurities. The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the identity of a compound by identifying its functional groups. The IR spectrum of this compound will show characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-Cl and C-F stretches.
Visualization of Analytical Workflows
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Caption: Gas Chromatography (GC) workflow for purity assessment.
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
For routine quality control and quantitation of known impurities, a validated RP-HPLC method is the preferred choice due to its robustness and applicability to a wide range of potential impurities.
-
For the analysis of volatile impurities and as a complementary technique for purity confirmation, a GC-FID method is highly effective and often provides faster analysis times.
-
For definitive identification of the compound and structural elucidation of unknown impurities, spectroscopic techniques such as NMR and MS are indispensable.
By employing a combination of these methods, researchers and drug development professionals can establish a comprehensive purity profile for this compound, ensuring the quality and integrity of their research and development activities. The validation of these analytical methods through forced degradation studies provides the necessary evidence of their suitability for their intended purpose, a cornerstone of scientific integrity and regulatory compliance.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Guide to 4-Chloro-2-fluorobenzyl alcohol and 2-chloro-6-fluorobenzyl alcohol in Synthesis
In the landscape of medicinal and agrochemical synthesis, halogenated aromatic intermediates are indispensable building blocks. The strategic placement of halogen atoms on a benzene ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two structurally similar yet synthetically distinct isomers: 4-chloro-2-fluorobenzyl alcohol and 2-chloro-6-fluorobenzyl alcohol.
While both compounds share the same molecular formula, the positional difference of the chlorine atom—para versus ortho to the hydroxymethyl group—imparts unique steric and electronic characteristics. These differences dictate their reactivity in subsequent transformations and ultimately determine their suitability for specific synthetic pathways. This document will explore these nuances, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal isomer for their synthetic targets.
Physicochemical Properties: An Isomeric Snapshot
The fundamental physical properties of these isomers are distinct, reflecting their different substitution patterns. The symmetric 2,6-disubstitution in 2-chloro-6-fluorobenzyl alcohol results in a slightly higher melting point compared to its 2,4-disubstituted counterpart.
| Property | This compound | 2-Chloro-6-fluorobenzyl alcohol |
| CAS Number | 56456-49-6[1] | 56456-50-9[2] |
| Molecular Formula | C₇H₆ClFO | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol | 160.57 g/mol [2] |
| Appearance | Solid | White to off-white solid |
| Melting Point | 32-35 °C | 42-45 °C[2] |
Synthesis and Industrial Production
Both isomers are typically synthesized via the reduction of their corresponding benzaldehydes. These aldehyde precursors are often prepared through the free-radical chlorination of the respective substituted toluenes, followed by hydrolysis. This multi-step process is a common industrial route for producing a wide range of substituted benzyl alcohols.
Caption: General industrial synthesis workflow for halogenated benzyl alcohols.
Comparative Reactivity: Steric vs. Electronic Effects
The synthetic utility of these isomers is dictated by a combination of steric and electronic factors. The key differentiator is the location of the chlorine atom, which dramatically alters the environment around the benzylic carbon.
3.1. Electronic Effects
Both molecules feature a highly electronegative fluorine atom at the C2 position (ortho to the alcohol), which exerts a powerful electron-withdrawing inductive effect (-I). The chlorine atom also has a -I effect. The interplay of these effects governs the reactivity of the benzylic position.
-
This compound: The chlorine atom is at the C4 (para) position. Its -I effect deactivates the entire aromatic ring. The benzylic carbon is primarily influenced by the ortho-fluorine.
-
2-Chloro-6-fluorobenzyl alcohol: The chlorine atom is at the C6 position, also ortho to the alcohol. The benzylic carbon is now flanked by two strong inductively withdrawing halogen atoms. This significantly reduces electron density at the reaction center, potentially slowing reactions that proceed through carbocation-like transition states.
3.2. Steric Hindrance
This is the most significant point of divergence between the two isomers.
-
This compound: Steric hindrance around the -CH₂OH group is moderate, primarily originating from the single ortho-fluorine atom.
-
2-Chloro-6-fluorobenzyl alcohol: This isomer is highly sterically hindered. The benzylic -CH₂OH group is shielded by both an ortho-fluorine and an ortho-chlorine atom. This steric bulk severely impedes the approach of reagents, dramatically affecting reaction rates for transformations at the benzylic position.[3][4]
Caption: Steric and electronic profiles of the two isomers.
Applications in Synthesis: A Tale of Two Isomers
The distinct reactivity profiles of these alcohols lead to their use in different, highly specific synthetic applications. The choice of isomer is a critical design element in the synthesis of complex target molecules.
| Feature | This compound | 2-Chloro-6-fluorobenzyl alcohol |
| Primary Application Area | Versatile intermediate for various therapeutic scaffolds, including anti-cancer and anti-inflammatory agents.[5] | Key precursor in the synthesis of specific β-lactam antibiotics and agrochemicals.[6] |
| Key Transformation | Oxidation to 4-chloro-2-fluorobenzaldehyde for use in condensations and reductive aminations.[5] | Conversion to 2-chloro-6-fluorobenzaldehyde, a crucial intermediate for flucloxacillin synthesis. |
| Reactivity Hallmark | Benzylic position is moderately activated and sterically accessible for substitutions. | Benzylic position is sterically shielded, making it less reactive and useful when modifications are desired elsewhere. |
Case Study: Synthesis of Flucloxacillin A prominent application of 2-chloro-6-fluorobenzyl alcohol is in the synthesis of the penicillinase-resistant antibiotic flucloxacillin. The alcohol is first oxidized to 2-chloro-6-fluorobenzaldehyde. This aldehyde is then used to construct the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride side chain, which is ultimately coupled with 6-aminopenicillanic acid (6-APA) to form the final drug. The specific 2,6-dihalo substitution pattern is critical for the drug's efficacy and its resistance to bacterial enzymes.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in handling these isomers, this section provides a comparative protocol for a common two-step transformation: the conversion of the benzyl alcohol to the corresponding benzyl cyanide. This transformation is fundamental for chain extension and the introduction of a versatile nitrile handle.
Caption: Experimental workflow for the synthesis of benzyl cyanides.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzyl chloride
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (1.0 eq) and anhydrous toluene (5 mL per gram of alcohol).
-
Reaction: Begin stirring and slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 30°C.
-
Heating: After the addition is complete, heat the reaction mixture to 70-80°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of 2-Chloro-6-fluorobenzyl chloride
The procedure is identical to Protocol 1, however, the reaction is expected to be slower due to steric hindrance.
-
Causality: The bulky ortho-substituents in the 2,6-isomer impede the approach of the thionyl chloride to the hydroxyl group, thus increasing the required reaction time (typically 6-10 hours). Careful monitoring by TLC is essential.
Protocol 3: Synthesis of 4-Chloro-2-fluorobenzyl cyanide
-
Setup: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Add sodium cyanide (1.1 eq) portion-wise. Caution: Cyanide salts are highly toxic.
-
Heating: Heat the mixture to 60-70°C and stir until the reaction is complete as monitored by TLC (typically 3-5 hours).
-
Workup: Cool the reaction mixture and pour it into a large volume of cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 4: Synthesis of 2-Chloro-6-fluorobenzyl cyanide
The procedure is similar to Protocol 3, but significant modification may be required.
-
Causality: The Sₙ2 reaction is severely hindered in the 2,6-isomer. The reaction rate will be extremely slow under the conditions of Protocol 3. To achieve a reasonable conversion, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and higher temperatures or longer reaction times may be necessary. The expected yield is likely to be lower than for the 2,4-isomer due to competing elimination reactions.
Conclusion
The choice between this compound and 2-chloro-6-fluorobenzyl alcohol is a clear example of how subtle isomeric changes lead to significant differences in synthetic performance.
-
This compound should be the intermediate of choice when facile access to the benzylic position is required for subsequent transformations like oxidation, halogenation, or nucleophilic substitution. Its reactivity is predictable and primarily governed by the electronic effects of its substituents.
-
2-Chloro-6-fluorobenzyl alcohol is a specialized building block. Its highly hindered benzylic position makes it a poor substrate for reactions at that center. However, this "unreactivity" can be a strategic advantage, protecting the benzylic position while allowing for selective reactions elsewhere in a more complex molecule. It is the ideal precursor when the specific 2,6-dihalo substitution pattern is a required pharmacophore, as seen in the synthesis of flucloxacillin.
Ultimately, a thorough understanding of the steric and electronic profile of each isomer is paramount for designing efficient, robust, and successful synthetic routes in drug discovery and development.
References
A Comparative Guide to HPLC Method Development for the Analysis of 4-Chloro-2-fluorobenzyl Alcohol
This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Chloro-2-fluorobenzyl alcohol. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity and stability is paramount.[1] We will move beyond rote protocols to explore the scientific rationale behind each experimental choice, empowering researchers to develop robust, reliable, and fit-for-purpose analytical methods.
The foundation of any successful analytical method is a thorough understanding of the analyte itself. This compound (C₇H₆ClFO, MW: 160.57 g/mol ) is a substituted aromatic alcohol.[2] Its structure, featuring a benzene ring, imparts hydrophobicity, while the alcohol moiety (-CH₂OH) adds a degree of polarity. The presence of halogen atoms (Cl and F) further influences its chromatographic behavior. As a benzenoid compound, it is expected to exhibit significant UV absorbance, making UV detection a suitable choice for HPLC analysis.[3]
Given these properties, Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most logical starting point.[4][5] In this mode, a non-polar stationary phase is paired with a polar mobile phase.
The Workflow of Method Development
A systematic approach is critical to developing a method that is not only effective but also robust and reproducible. The process involves selecting and optimizing key parameters to achieve the desired separation.
References
A Comparative Guide to the Synthesis and Characterization of 4-Chloro-2-fluorobenzyl Alcohol Reaction Products
Introduction
In the landscape of pharmaceutical and agrochemical development, the strategic use of halogenated intermediates is a cornerstone of modern synthetic chemistry. 4-Chloro-2-fluorobenzyl alcohol (CFBA) stands out as a pivotal building block, prized for the unique electronic properties imparted by its chlorine and fluorine substituents. These halogens modulate the reactivity of the benzylic alcohol and the aromatic ring, influencing reaction pathways and the biological activity of downstream products. This guide provides an in-depth analysis of the principal reaction products of CFBA—specifically through oxidation, etherification, and esterification. We will offer a comparative look at synthetic methodologies, present detailed characterization data, and explain the causal relationships behind our experimental choices, providing researchers with a robust framework for their own investigations.
Initial Characterization of this compound
Before its conversion into more complex derivatives, a thorough characterization of the starting material is imperative to ensure the integrity of subsequent reactions. The purity and identity of this compound (CAS: 56456-49-6) form the baseline for all yield and purity calculations of its products.[1]
Physicochemical Properties:
Analytical Characterization Workflow:
The identity and purity of an incoming batch of CFBA are typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis, while spectroscopic methods provide definitive structural confirmation.[2]
Caption: Workflow for quality control of starting material.
Key Spectroscopic Signatures of CFBA:
-
FT-IR (KBr, cm⁻¹): A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), ~1490-1600 cm⁻¹ (aromatic C=C stretches), ~1250 cm⁻¹ (C-F stretch), and ~780 cm⁻¹ (C-Cl stretch).
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.3-7.1 (m, 3H, Ar-H), 4.75 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH). The aromatic region will show complex splitting due to ¹H-¹⁹F coupling.
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Signals corresponding to the aromatic carbons (with C-F coupling evident) and a key signal for the benzylic carbon (~60 ppm).
Comparative Analysis of Core Reactions
We will now explore three fundamental transformations of CFBA, comparing methodologies and detailing the characterization of the resulting products.
Oxidation to 4-Chloro-2-fluorobenzaldehyde
The oxidation of benzylic alcohols to aldehydes is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[3] The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.[4]
Caption: Experimental workflow for the oxidation of CFBA.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Causality: PCC is a reliable and moderately selective oxidant for converting primary alcohols to aldehydes. It operates under mild, anhydrous conditions, which is essential to prevent the formation of the gem-diol intermediate that would lead to the carboxylic acid.
-
Reaction Setup: Suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the PCC suspension dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Characterization of 4-Chloro-2-fluorobenzaldehyde:
The conversion is confirmed by the following spectral changes:
-
FT-IR: Disappearance of the broad O-H stretch (~3350 cm⁻¹) and appearance of a very strong, sharp C=O stretch (~1700 cm⁻¹).
-
¹H NMR: Disappearance of the -CH₂- signal at ~4.75 ppm and the -OH signal. A new singlet for the aldehyde proton (-CHO) appears significantly downfield at ~10.0 ppm.
Performance Comparison: Oxidation Methods
| Method | Reagent | Conditions | Typical Yield | Purity | Key Advantage |
| Standard | PCC | Anhydrous DCM, RT, 2-4h | ~85-90% | >98% | High reliability, simple work-up. |
| Alternative (Green) | TEMPO/NaOCl | Biphasic (DCM/H₂O), RT | ~90-95% | >98% | Avoids heavy metals, uses bleach as the terminal oxidant. |
This comparison highlights a trade-off: while PCC is a classic and effective reagent, modern protocols using catalysts like TEMPO offer a more environmentally benign pathway without compromising yield or purity.
Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing unsymmetrical ethers.[5][6] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[7]
Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzyl Methyl Ether
Causality: This protocol follows the classic Williamson pathway. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to quantitatively deprotonate the alcohol, forming the sodium alkoxide.[7] Methyl iodide is an excellent electrophile for the subsequent Sₙ2 reaction due to its minimal steric hindrance.
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases (~30 min).
-
Alkyl Halide Addition: Add methyl iodide (1.5 eq) dropwise to the freshly formed alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the consumption of the starting material.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Hexanes/Ethyl Acetate).
Characterization of 4-Chloro-2-fluorobenzyl Methyl Ether:
-
FT-IR: Complete disappearance of the O-H band. Appearance of a characteristic C-O-C stretching band around 1100 cm⁻¹.
-
¹H NMR: Disappearance of the -OH proton. A new sharp singlet appears at ~3.4 ppm, integrating to 3H, corresponding to the new methoxy (-OCH₃) group. The benzylic -CH₂- protons remain, typically as a singlet around 4.5 ppm.
Performance Comparison: Etherification Strategies
| Method | Reagents | Conditions | Typical Yield | Purity | Key Advantage/Disadvantage |
| Williamson | NaH, CH₃I | Anhydrous THF, 0°C to RT | ~90% | >99% | Adv: Versatile for unsymmetrical ethers. Disadv: Requires stoichiometric strong base and anhydrous conditions. |
| Acid-Catalyzed | H₂SO₄, Methanol | Reflux | Not suitable | N/A | Only effective for symmetrical ethers; would produce a mixture of products with two different alcohols. |
The Williamson synthesis is clearly superior for producing a defined, unsymmetrical ether from CFBA. Acid-catalyzed methods are not viable for this transformation and are generally limited to the synthesis of symmetrical ethers from a single alcohol starting material.
Esterification via Fischer-Speier Method
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] It is an equilibrium process, and strategies must be employed to drive the reaction toward the product.[9]
Caption: Logical flow of the Fischer-Speier esterification.
Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzyl Acetate
Causality: This protocol uses a large excess of the carboxylic acid (in this case, acetic acid can serve as both reagent and solvent) to shift the equilibrium towards the ester product, according to Le Châtelier's principle. A strong acid catalyst like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and glacial acetic acid (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the product with ethyl acetate (3x).
-
Neutralization: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) to remove excess acetic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester.
Characterization of 4-Chloro-2-fluorobenzyl Acetate:
-
FT-IR: Disappearance of the alcohol's broad O-H stretch. Appearance of a strong ester C=O stretch at ~1740 cm⁻¹ and a C-O stretch at ~1230 cm⁻¹.
-
¹H NMR: The benzylic -CH₂- signal is shifted downfield to ~5.1 ppm due to the electron-withdrawing effect of the adjacent ester carbonyl. A new singlet for the acetyl (-COCH₃) protons appears at ~2.1 ppm.
Performance Comparison: Esterification Methods
| Method | Reagents | Conditions | Typical Yield | Purity | Key Advantage/Disadvantage |
| Fischer-Speier | Acetic Acid, H₂SO₄ | Reflux | ~75-85% | >97% | Adv: Uses inexpensive reagents. Disadv: Equilibrium-limited, requires forcing conditions. |
| Acyl Chloride | Acetyl Chloride, Pyridine | Anhydrous DCM, 0°C to RT | >95% | >99% | Adv: Irreversible and high-yielding. Disadv: Reagent is moisture-sensitive and corrosive; generates HCl byproduct. |
The choice between these methods depends on the scale and sensitivity of the substrate. For robust, large-scale synthesis, the cost-effectiveness of the Fischer-Speier method is advantageous. For smaller-scale or more delicate substrates where high yield is paramount, the use of an acyl chloride is often preferred.
Conclusion
This compound is a versatile synthetic intermediate whose primary reaction products—the corresponding aldehyde, ethers, and esters—are readily accessible through well-established organic transformations. The successful synthesis and development of novel chemical entities rely on the rigorous application and understanding of these foundational reactions. This guide has demonstrated that while classic protocols like PCC oxidation, Williamson ether synthesis, and Fischer esterification are highly effective, alternative methods often provide greener or higher-yielding pathways. The key to success lies not only in executing the protocol but in understanding the underlying chemical principles and employing a robust suite of analytical techniques (NMR, FT-IR, and chromatography) to unequivocally characterize both starting materials and products, ensuring the integrity and reproducibility of the synthetic process.
References
- 1. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. helixchrom.com [helixchrom.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to SN2 Reaction Rates of Halogenated Benzyl Alcohols
In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the precise control and understanding of reaction kinetics are not merely academic—they are foundational. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. Benzylic substrates are of particular interest due to their enhanced reactivity, often referred to as the "benzylic effect," which allows for milder reaction conditions.
This guide provides an in-depth comparative analysis of the SN2 reaction rates of para-halogenated benzyl alcohols. We will explore the underlying mechanistic principles, dissect the electronic influence of halogen substituents, and provide robust, field-proven experimental protocols to empower researchers in their synthetic endeavors.
Core Principles: The SN2 Reaction at a Benzylic Center
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon center at 180° to the leaving group, proceeding through a trigonal bipyramidal transition state.[1] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2]
Benzylic substrates, such as benzyl halides, exhibit significantly enhanced reactivity in SN2 reactions compared to their simple alkyl counterparts.[3] This acceleration is attributed to the stabilization of the transition state through conjugation with the adjacent π-system of the aromatic ring. As the nucleophile forms a bond and the leaving group departs, the p-orbital on the benzylic carbon can overlap with the π-orbitals of the benzene ring, delocalizing the electron density of the transition state.[4][5]
The Challenge: Activating the Hydroxyl Group
A primary hurdle in utilizing benzyl alcohols directly in SN2 reactions is the hydroxyl group (-OH), which is a notoriously poor leaving group. To facilitate the reaction, it must first be converted into a more stable anion that is readily displaced. A common and highly effective strategy is the conversion of the alcohol to a tosylate (-OTs). Tosylates are excellent leaving groups because their negative charge is highly delocalized through the resonance structures of the sulfonate group.[6][7]
References
A Comparative Guide to the Validation of Analytical Standards for 4-Chloro-2-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This begins with the rigorous validation of analytical standards, which serve as the benchmark for the quantification and identification of compounds. This guide provides an in-depth technical comparison of methodologies for validating analytical standards of 4-Chloro-2-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds.
The validation process ensures that an analytical standard is suitable for its intended purpose, providing confidence in the accuracy and reliability of results.[1][2] This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Imperative of a Well-Characterized Analytical Standard
An analytical standard for this compound can be sourced as a commercially available Certified Reference Material (CRM) or prepared in-house as a secondary standard. While CRMs offer the highest level of accuracy and traceability, their cost and availability can be prohibitive for routine use. Consequently, the validation of an in-house secondary standard against a CRM is a common and critical practice in many laboratories.
The objective of this validation is to unequivocally confirm the identity and establish the purity of the in-house standard, ensuring it is fit for its intended analytical applications.[1][6] This guide will compare and detail the validation process using a multi-pronged analytical approach, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Validation Workflow
The validation of an analytical standard is a systematic process. The following diagram illustrates a typical workflow for qualifying an in-house secondary standard of this compound against a Certified Reference Material (CRM).
Caption: Workflow for the validation of an in-house analytical standard.
Part 1: Identity Confirmation
The first step in validating an analytical standard is to unequivocally confirm its chemical structure. This is a qualitative assessment that provides the foundation for all subsequent quantitative evaluations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the analytical standard (both CRM and in-house) and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra. Compare the spectra of the in-house standard with that of the CRM.
Causality Behind Experimental Choices:
-
High-Field NMR: A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons in this compound, which are influenced by both chloro and fluoro substituents.
-
Deuterated Solvent: The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte signals.
Expected Results: The ¹H and ¹³C NMR spectra of the in-house standard should be identical to those of the CRM in terms of chemical shifts, signal splitting patterns, and integration values.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides complementary information by confirming the molecular weight and fragmentation pattern of the analyte.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the CRM and the in-house standard in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention times and the mass spectra of the CRM and the in-house standard. The mass spectrum should show the molecular ion and a characteristic fragmentation pattern.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that is useful for identity confirmation and library matching.
-
Non-polar Column: A non-polar column is suitable for the separation of moderately polar compounds like benzyl alcohols.
Expected Results: The in-house standard should have the same retention time and mass spectrum as the CRM. The mass spectrum should be consistent with the structure of this compound (C₇H₆ClFO, Molecular Weight: 160.57 g/mol ).[7]
Part 2: Purity Determination and Comparison
Purity is a critical attribute of an analytical standard. It is typically determined using a stability-indicating chromatographic method, such as HPLC with UV detection. An orthogonal method, like GC with Flame Ionization Detection (GC-FID), should be used to provide a more comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for purity assessment in the pharmaceutical industry.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the CRM and the in-house standard in the mobile phase.
-
Create a series of calibration standards from the CRM stock solution to establish linearity.
-
Prepare multiple replicate samples of the in-house standard at a known concentration.
-
-
Validation Parameters (as per ICH Q2(R2)): [4][6][8]
-
Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the CRM.
-
Precision:
-
Repeatability: Analyze multiple preparations of the in-house standard on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Range: The range should cover the expected concentration of the analyte.[8]
-
-
Purity Calculation: Calculate the purity of the in-house standard using the area normalization method or against the CRM calibration curve.
Illustrative Comparative Data
| Parameter | Certified Reference Material (CRM) | In-house Secondary Standard | Acceptance Criteria |
| Purity (HPLC, Area %) | 99.9% | 99.8% | ≥ 99.5% |
| Largest Impurity (Area %) | 0.05% | 0.08% | ≤ 0.1% |
| Total Impurities (Area %) | 0.1% | 0.2% | ≤ 0.5% |
| Linearity (r²) | 0.9998 | N/A | ≥ 0.999 |
| Precision (RSD, n=6) | N/A | 0.2% | ≤ 2.0% |
Orthogonal Purity Assessment by GC-FID/MS
Using an orthogonal method with a different separation principle provides a higher degree of confidence in the purity value. GC is a good choice as it separates based on volatility and interaction with the stationary phase, which is different from the partitioning mechanism in reversed-phase HPLC.
Experimental Protocol: GC-FID/MS Purity
The GC-MS method described for identity confirmation can be adapted for purity analysis. A Flame Ionization Detector (FID) is often preferred for quantitative analysis due to its linear response over a wide range for carbon-containing compounds.
-
Instrumentation: GC system with FID and/or MS detector.
-
GC Conditions: Same as for identity confirmation.
-
Data Analysis: Use area normalization to calculate the purity. Any impurities detected should be identified by MS if possible.
Illustrative Comparative Data
| Parameter | Certified Reference Material (CRM) | In-house Secondary Standard | Acceptance Criteria |
| Purity (GC, Area %) | > 99.8% | 99.7% | ≥ 99.5% |
| Volatile Impurities (Area %) | Not Detected | 0.1% | Report |
Conclusion
The validation of an in-house analytical standard for this compound is a multi-faceted process that requires a combination of analytical techniques to establish its identity and purity with a high degree of confidence. This guide has outlined a scientifically sound approach, grounded in regulatory guidelines, for the comprehensive characterization of such a standard.[3][4][5]
By comparing the in-house material against a Certified Reference Material using NMR for structural confirmation, GC-MS for molecular weight and fragmentation pattern, and orthogonal chromatographic techniques (HPLC and GC) for purity, a robust data package can be generated. This ensures that the in-house standard is fit for its intended use, thereby upholding the integrity of the analytical data generated in research and development.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Oxidation Kinetics of Substituted Benzyl Alcohols
This guide provides an in-depth comparative analysis of the oxidation kinetics of substituted benzyl alcohols. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances and experimental considerations essential for understanding and manipulating these fundamental reactions. By synthesizing established literature with practical insights, we aim to equip you with the knowledge to predict reaction outcomes, optimize conditions, and design novel synthetic pathways.
Introduction: The Significance of Benzyl Alcohol Oxidation
Benzyl alcohol and its derivatives are pivotal structural motifs in a vast array of organic molecules, including pharmaceuticals, fragrances, and specialty polymers. The oxidation of the benzylic hydroxyl group to an aldehyde or carboxylic acid is a cornerstone transformation in organic synthesis. A thorough understanding of the kinetics of these reactions—how fast they proceed and the factors that influence their rates—is paramount for controlling product selectivity, maximizing yield, and scaling up processes efficiently.
This guide will comparatively explore the oxidation kinetics of substituted benzyl alcohols using various common oxidizing agents. We will focus on how electronic effects of substituents on the aromatic ring influence reaction rates, a concept elegantly quantified by the Hammett equation.
Theoretical Framework: Unraveling Reaction Kinetics
Before delving into specific oxidant systems, it is crucial to grasp the fundamental principles governing reaction kinetics.
-
Rate Law and Reaction Order: The rate of a chemical reaction is expressed by a rate law, which mathematically relates the reaction rate to the concentration of reactants. For the oxidation of a benzyl alcohol (Substrate) by an oxidant, a general rate law can be written as: Rate = k[Oxidant]^m[Substrate]^n[Catalyst]^p where k is the rate constant, and m, n, and p are the reaction orders with respect to the oxidant, substrate, and catalyst, respectively. These orders must be determined experimentally.
-
The Hammett Equation: The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. It is expressed as: log(k/k₀) = ρσ where k is the rate constant for the substituted benzyl alcohol, k₀ is the rate constant for the unsubstituted benzyl alcohol, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide insight into the reaction mechanism:
-
A negative ρ value indicates that a positive charge develops in the transition state, and the reaction is accelerated by electron-donating groups.[1][2]
-
A positive ρ value suggests the build-up of negative charge in the transition state, and the reaction is favored by electron-withdrawing groups.
-
The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
-
-
Kinetic Isotope Effect (KIE): By replacing a hydrogen atom at the reaction center with its heavier isotope, deuterium, we can probe whether the C-H bond is broken in the rate-determining step. A primary KIE (kH/kD > 1) is observed when the C-H bond is cleaved in the slow step of the reaction. For instance, the oxidation of α,α-dideuteriobenzyl alcohol has been used to demonstrate a significant primary kinetic isotope effect, supporting mechanisms where the cleavage of the α-C-H bond is rate-determining.[2][3][4]
Comparative Analysis of Common Oxidant Systems
The choice of oxidant is critical and significantly influences the reaction kinetics and mechanism. Below, we compare several widely used systems for the oxidation of benzyl alcohols.
Permanganate-Based Oxidations
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent. In acidic media, the kinetics of benzyl alcohol oxidation are often complex, sometimes exhibiting autocatalysis due to the formation of intermediate manganese species.[1] To obtain clean kinetics, fluoride ions are often added to sequester Mn(III) and/or Mn(IV) and suppress these autocatalytic pathways.[1]
The reaction is typically first-order with respect to both the permanganate and the alcohol.[5] Studies on substituted benzyl alcohols have consistently shown a negative ρ value, suggesting the development of an electron-deficient carbon center in the transition state.[1][2] For example, a ρ value of -1.76 has been reported at 30°C, indicating a considerable positive charge buildup.[1][2][3] This, along with a significant kinetic isotope effect (kH/kD ≈ 2.70), supports a mechanism involving the transfer of a hydride ion from the benzylic carbon to the oxidant in the rate-determining step.[1][2][3]
Chromium(VI)-Based Oxidations
Chromium(VI) reagents, such as chromic acid (H₂CrO₄, often generated from K₂Cr₂O₇ and acid), pyridinium chlorochromate (PCC), and pyrazinium dichromate (PzDC), are versatile oxidants for converting alcohols to carbonyl compounds.[4]
-
Chromic Acid: The oxidation of benzyl alcohol by chromic acid is generally first-order in the alcohol and the HCrO₄⁻ ion.[6] The reaction is acid-catalyzed, and the rate can be proportional to the square of the hydrogen ion concentration at higher acidities.[6] The mechanism is believed to proceed through the formation of a chromate ester intermediate. The rate-determining step involves the decomposition of this ester, likely via a cyclic transition state.[4] Hammett plots for the oxidation of substituted benzyl alcohols by acidified dichromate can sometimes be curved.[7][8] This may suggest a continuous change in the transition state or mechanism as the electronic nature of the substituent varies from electron-donating to electron-withdrawing.[7]
-
Pyridinium Chlorochromate (PCC): PCC is a milder and more selective oxidant than chromic acid. The oxidation of substituted benzyl alcohols by PCC is first-order with respect to both the oxidant and the alcohol.[9] The reaction is also acid-catalyzed. A substantial kinetic isotope effect (kH/kD ≈ 5.07) is observed, indicating that the α-C-H bond is broken in the rate-determining step.[9] The Hammett reaction constant ρ is negative (-1.70 for the uncatalyzed reaction), again pointing to an electron-deficient transition state.[9]
TEMPO-Catalyzed Oxidations
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes.[10] It is used in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or a copper(I)/O₂ system.[10][11][12] TEMPO-catalyzed oxidations are highly valued for their mild conditions and high selectivity, often avoiding over-oxidation to carboxylic acids.[10]
The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium cation, which is the active oxidant. This species then oxidizes the alcohol to the aldehyde while being reduced to the hydroxylamine. The co-oxidant regenerates the TEMPO radical, completing the cycle. The kinetics can be complex and may depend on the turnover-limiting step, which can be either the oxidation of the alcohol by the oxoammonium ion or the re-oxidation of the catalyst by the co-oxidant.[12] For activated substrates like benzyl alcohol, the oxidation of the catalyst by O₂ can be the rate-limiting step.[12]
Data Summary: Hammett Reaction Constants (ρ) and Kinetic Isotope Effects (KIE) for Benzyl Alcohol Oxidation
| Oxidant System | ρ (rho) value | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Acid Permanganate | -1.76[1][2][3] | 2.70[1][2][3] | Hydride transfer in the rate-determining step. |
| Pyridinium Chlorochromate (PCC) | -1.70 (uncatalyzed)[9] | 5.07[9] | α-C-H bond cleavage in the rate-determining step. |
| Pyrazinium Dichromate (PzDC) | 6.61[4] | Symmetrical cyclic chromate ester in the rate-determining step.[4] | |
| Neutral Aqueous Dichromate | -0.61[13] | Development of a carbonyl character in the transition state.[13] | |
| Au/TiO₂ (Heterogeneous) | -2.0[14] | 1.8[14] | Positive charge buildup in the transition state.[14] |
Experimental Protocols: A Guide to Kinetic Measurement
Conducting a reliable kinetic study requires careful experimental design and execution. Here, we outline a general protocol for monitoring the oxidation of a substituted benzyl alcohol using UV-Visible spectrophotometry.
Protocol: Kinetic Analysis of Benzyl Alcohol Oxidation by Acid Permanganate
Objective: To determine the rate constant for the oxidation of benzyl alcohol by potassium permanganate under pseudo-first-order conditions.
Materials:
-
Potassium permanganate (KMnO₄) stock solution (e.g., 4 x 10⁻³ M)
-
Benzyl alcohol stock solution
-
Perchloric acid (HClO₄)
-
Sodium fluoride (NaF)
-
Acetic acid
-
Double distilled water
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Reaction Mixture:
-
In a volumetric flask, prepare a reaction mixture containing the benzyl alcohol, perchloric acid, sodium fluoride, and acetic acid at the desired concentrations.[5] The concentration of benzyl alcohol should be in large excess (at least 10-fold) compared to the permanganate to ensure pseudo-first-order conditions.
-
-
Temperature Equilibration:
-
Place the reaction mixture and the KMnO₄ stock solution in a constant temperature water bath and allow them to equilibrate to the desired reaction temperature (e.g., 30°C ± 0.1°C).[5]
-
-
Initiation of the Reaction:
-
Rapidly add a known volume of the pre-heated KMnO₄ solution to the reaction mixture, mix thoroughly, and immediately start a timer.
-
-
Monitoring the Reaction:
-
Transfer a portion of the reacting solution to a cuvette and place it in the UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance of the permanganate ion (MnO₄⁻) at its λ_max (around 525 nm) over time. Record the absorbance at regular intervals until the reaction is at least 75% complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate of disappearance of permanganate follows the integrated rate law: ln(A_t) = -k_obs * t + ln(A_0), where A_t is the absorbance at time t, A_0 is the initial absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
Plot ln(A_t) versus time. The plot should be linear, and the slope will be equal to -k_obs.
-
The second-order rate constant, k₂, can be calculated by dividing the observed rate constant by the concentration of the benzyl alcohol: k₂ = k_obs / [Benzyl Alcohol].
-
Visualizing Reaction Mechanisms and Workflows
Visual aids are indispensable for conceptualizing complex chemical processes. The following diagrams, rendered in DOT language, illustrate a generalized oxidation mechanism and a typical experimental workflow.
Generalized Mechanism for Benzyl Alcohol Oxidation
Caption: Generalized mechanism of benzyl alcohol oxidation.
Experimental Workflow for Kinetic Studies
Caption: Workflow for a typical kinetic experiment.
Conclusion and Future Directions
The study of the oxidation kinetics of substituted benzyl alcohols provides profound insights into reaction mechanisms and the interplay of electronic effects. As demonstrated, different oxidizing agents operate via distinct pathways, which is reflected in their kinetic profiles and sensitivities to substituents. While classic oxidants like permanganate and chromates are well-characterized, modern catalytic systems, including those based on TEMPO and supported metal nanoparticles, offer milder conditions and enhanced selectivity.[15][16][17]
Future research will likely focus on developing even more efficient and environmentally benign catalytic systems. In-situ spectroscopic techniques combined with computational modeling will continue to refine our understanding of transition state structures and reaction energy profiles. The principles outlined in this guide serve as a robust foundation for both fundamental research and the practical application of these vital chemical transformations.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. TEMPO [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-fluorobenzyl Alcohol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-fluorobenzyl alcohol, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is crucial for a comprehensive risk assessment. This compound is a halogenated organic substance that requires careful handling to mitigate risks.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation[1].
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation[1].
-
Environmental Hazard: While specific data is limited in the provided search results, halogenated organic compounds, in general, can be persistent in the environment and may have long-lasting harmful effects on aquatic life[2].
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Exclamation Mark |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Exclamation Mark |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety during the handling and disposal of this compound, the following Personal Protective Equipment (PPE) is mandatory[1][2][3][4]:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for splash-prone operations.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be worn[1].
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound is classified as a halogenated organic compound due to the presence of chlorine and fluorine atoms bonded to its carbon structure. This classification is critical as regulatory bodies like the EPA have specific disposal requirements for halogenated organics[5][6][7].
The Cardinal Rule of Chemical Waste: Segregation
Never mix incompatible waste streams. For this compound, this means strict segregation into a designated halogenated organic waste container[6][8][9]. Mixing with non-halogenated solvents can complicate and increase the cost of disposal[9].
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
Materials Required:
-
Appropriate PPE (as listed in Section 2)
-
Designated, compatible hazardous waste container
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Container Selection:
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include the words "Hazardous Waste"[12].
-
Clearly list all constituents of the waste container by their full chemical name (no abbreviations) and their approximate concentrations or volumes[6][8].
-
Indicate the specific hazards of the waste (e.g., "Irritant").
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the labeled container. If it is in solid form, avoid generating dust[1].
-
Do not fill the container beyond 90% capacity to allow for expansion of vapors and prevent spills[11].
-
Keep the container securely closed at all times, except when adding waste[8][9].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA)[12][13].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[11][14].
-
The container must be placed in a secondary containment bin that can hold the entire volume of the largest container within it[11][13].
-
Ensure the SAA is in a well-ventilated area and away from incompatible materials[1][11].
-
-
Final Disposal:
-
Waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Waste material must be disposed of in accordance with national and local regulations.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
If the substance is a solid, sweep it up carefully to avoid creating dust. Use dry clean-up procedures[1].
-
Place the contaminated absorbent material and any contaminated cleaning materials into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
For Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Regulatory Compliance
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA[10][11]. As a generator of hazardous waste, your laboratory is responsible for ensuring that this waste is managed from "cradle to grave" in a compliant manner. This includes proper identification, segregation, storage, and disposal through a licensed facility.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can mitigate risks and contribute to a safer and more sustainable scientific environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-Chloro-2-fluorobenzyl alcohol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents like 4-Chloro-2-fluorobenzyl alcohol demands a meticulous and informed approach. This guide, grounded in established safety protocols, provides essential, immediate, and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Understanding the Hazard Profile
This compound is a halogenated aromatic compound that presents several potential hazards. A thorough understanding of its risk profile is the foundation of safe laboratory practice. According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation : Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1]
While not classified as combustible, it may emit corrosive and toxic fumes, including hydrogen fluoride, carbon oxides, and phosgene, particularly in a fire.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact and subsequent irritation. The choice of glove material should be based on the specific solvent being used, if any, and the duration of the task.[1][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | To protect against eye contact which can cause serious irritation.[1][3][4] |
| Skin and Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, consider additional protective clothing such as an apron or coveralls. | To protect the skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential. If dusts or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. | To prevent the inhalation of dust or vapors that may cause respiratory irritation.[1] |
Standard Operating Procedure: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring safety. The following step-by-step guide outlines the key operational phases for handling this compound.
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Store : Keep the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] The recommended storage is at room temperature.[2]
-
Preparation : Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before opening the container.
-
Dispensing : Avoid generating dust when handling the solid form.[1] Use appropriate tools (e.g., a spatula) for transferring the material.
-
Work Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Segregation : All waste contaminated with this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Collection : Place all contaminated waste into a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Disposal : Dispose of the waste through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.[1]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical advice.[1]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : Eliminate all ignition sources.
-
Contain : For small spills, use a dry clean-up procedure. Carefully sweep or vacuum the spilled material, avoiding the generation of dust.[1] Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report : Report the incident to the laboratory supervisor or safety officer.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagrams illustrate the standard operating procedure and the emergency response plan.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for this compound Incidents.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. pccarx.com [pccarx.com]
- 5. uscoatings.co [uscoatings.co]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
